Product packaging for 6-Bromo-5-chloroquinoxaline(Cat. No.:CAS No. 1210047-63-4)

6-Bromo-5-chloroquinoxaline

Cat. No.: B1373956
CAS No.: 1210047-63-4
M. Wt: 243.49 g/mol
InChI Key: WEYZFDYMJJVIPZ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloroquinoxaline (CAS 1210047-63-4) is a high-value halogenated quinoxaline derivative that serves as a versatile building block in medicinal chemistry and materials science. Its primary research application is as a key synthetic intermediate in the discovery and development of novel biologically active molecules. Scientific studies highlight the particular importance of the quinoxaline core and specific halogen substitution patterns in the search for new antitumor agents . Researchers utilize this compound to create analogs for evaluating structure-activity relationships (SAR), especially in the development of compounds targeting solid tumors . Beyond oncology research, this intermediate is valuable for synthesizing quinoxaline derivatives with potential antimicrobial and anti-inflammatory properties . Furthermore, its rigid, heteroaromatic structure makes it a candidate for creating advanced organic electronic materials, contributing to progress in optoelectronics and semiconductor technologies . The compound features both bromo and chloro substituents, offering distinct reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to generate diverse chemical libraries . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B1373956 6-Bromo-5-chloroquinoxaline CAS No. 1210047-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZFDYMJJVIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309908
Record name 6-Bromo-5-chloroquinoxaline
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Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210047-63-4
Record name 6-Bromo-5-chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-chloroquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical framework for the comprehensive spectral analysis of 6-Bromo-5-chloroquinoxaline, a key intermediate in pharmaceutical synthesis. The guide emphasizes the causal logic behind experimental choices and integrates multiple analytical techniques into a self-validating system for structural elucidation and quality control.

The Molecular Blueprint: Understanding this compound

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] this compound serves as a critical and versatile building block in the synthesis of these complex molecules.[3] The presence of two distinct halogen atoms at specific positions (5-chloro and 6-bromo) offers regioselective handles for further chemical modifications, such as cross-coupling reactions, enabling the systematic development of new drug candidates.[4]

A definitive and unambiguous characterization of this starting material is therefore not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development campaign. This guide outlines the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis spectroscopy to create a complete and verifiable analytical profile of the title compound.

Molecular Structure and Physicochemical Properties

The numbering convention used throughout this guide for spectral assignment is presented below.

Caption: Structure of this compound with IUPAC numbering.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[5]
Monoisotopic Mass 241.92464 Da[5]
Average Mass 243.48 g/mol [3]
Predicted XlogP 2.5[5]

Elucidating the Core Structure: A Multi-technique Approach

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): The First Confirmation of Identity

Expertise & Causality: We begin with mass spectrometry as it provides the most direct and fundamental evidence of a compound's identity: its molecular weight and elemental composition. For this compound, MS is particularly powerful due to the distinct isotopic signatures of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting molecular ion cluster provides a high-confidence fingerprint, immediately confirming the presence and count of these halogen atoms.[6]

Expected Data: Electron Ionization (EI) or Electrospray Ionization (ESI) will produce a complex molecular ion [M]⁺˙ or [M+H]⁺ peak cluster. The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full cluster will show characteristic peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundance of the halogen isotopes.

Ionm/z (Da)Isotopic CompositionPredicted Relative Abundance
[M]⁺˙ 241.925C₈H₄⁷⁹Br³⁵Cl N₂100%
[M+2]⁺˙ 243.922C₈H₄⁸¹Br³⁵Cl N₂ / C₈H₄⁷⁹Br³⁷Cl N₂~129%
[M+4]⁺˙ 245.919C₈H₄⁸¹Br³⁷Cl N₂~42%
Nuclear Magnetic Resonance (NMR): Mapping the H-C Framework

Expertise & Causality: While MS confirms the elemental formula, NMR spectroscopy elucidates the precise connectivity of the atoms, providing an unambiguous map of the carbon-hydrogen framework.[7] The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environment, which is heavily influenced by the electronegative nitrogen atoms and the inductive/resonance effects of the halogen substituents.

¹H NMR Analysis (Predicted): The molecule has four aromatic protons in two distinct spin systems.

  • Pyrazine Ring (H-2, H-3): These protons are on an electron-deficient ring due to the two nitrogen atoms. They are expected to be significantly downfield. They will likely appear as two distinct doublets, coupling to each other.

  • Benzene Ring (H-7, H-8): These protons are on the substituted benzene ring. H-8 is ortho to a nitrogen atom, while H-7 is ortho to the bromine atom. Their chemical shifts will be influenced by these adjacent groups. They will appear as two doublets, coupling to each other (ortho-coupling).

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J)Rationale
H-2, H-3 8.8 - 9.1Doublet (d)~2-3 HzElectron-deficient pyrazine ring.
H-8 8.1 - 8.3Doublet (d)~8-9 HzOrtho to nitrogen (C-8a) and meta to bromine.
H-7 7.9 - 8.1Doublet (d)~8-9 HzOrtho to bromine and meta to nitrogen (C-8a).

¹³C NMR Analysis (Predicted): The structure is asymmetric, so all 8 carbon atoms are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled spectrum.

  • Carbons bonded to Heteroatoms (C-5, C-6): The C-Cl and C-Br signals will be in the aromatic region, with their shifts directly influenced by the electronegativity of the attached halogen.

  • Pyrazine Ring Carbons (C-2, C-3): These carbons are adjacent to nitrogen and will be significantly downfield.

  • Bridgehead Carbons (C-4a, C-8a): These quaternary carbons will also be downfield and typically show lower intensity due to longer relaxation times.

  • Aromatic CH Carbons (C-7, C-8): These will appear in the typical aromatic region.

Carbon AssignmentPredicted δ (ppm)Rationale
C-2, C-3 145 - 150Adjacent to electronegative nitrogen atoms.
C-4a, C-8a 138 - 144Bridgehead carbons adjacent to N and substituted ring.
C-7, C-8 130 - 135Aromatic CH carbons.
C-5 125 - 130Carbon bearing chlorine.
C-6 120 - 125Carbon bearing bromine (heavy atom effect).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the overall molecular architecture.[8] For this molecule, the primary utility is to verify the aromatic quinoxaline core and the carbon-halogen bonds, and importantly, to confirm the absence of spurious functional groups (e.g., -OH or -NH₂ from starting materials, C=O from oxidation).

Expected Data: The spectrum will be dominated by vibrations characteristic of the substituted heterocyclic aromatic system.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000 Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds.[9]
1610 - 1580 C=N StretchMedium-StrongConfirms the pyrazine ring imine bonds.[10]
1550 - 1450 Aromatic C=C StretchStrongMultiple bands confirming the fused aromatic rings.[10]
1100 - 1000 C-Br StretchMediumIndicates the presence of the bromo substituent.
850 - 750 C-Cl StretchMedium-StrongIndicates the presence of the chloro substituent.
900 - 675 C-H Out-of-Plane BendStrongPattern is diagnostic of the aromatic substitution.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system. Quinoxaline and its derivatives are known to be chromophoric, and their absorption spectra are characterized by π → π* transitions.[2][11][12] While not as structurally definitive as NMR, UV-Vis is critical for applications where photophysical properties are relevant and serves as a valuable tool for quantitative analysis and purity checks.

Expected Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol or chloroform, is expected to show multiple absorption bands characteristic of the quinoxaline core. The exact position of the absorption maxima (λ_max) can be influenced by the halogen substituents.[9][11]

Predicted λ_max (nm)Transition TypeRationale
~240-260 nm π → πHigh-energy transition of the benzenoid system.
~310-340 nm π → πLower-energy transition of the extended quinoxaline system.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data is built upon robust and reproducible methodologies. The following protocols are designed to generate high-quality, reliable spectral data for this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Validation prep High-Purity Sample of This compound ms Mass Spectrometry (MS) (e.g., GC-MS) prep->ms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir FT-IR Spectroscopy (ATR) prep->ir uv UV-Vis Spectroscopy (Solution) prep->uv ms_data Molecular Ion (M⁺) & Isotopic Pattern ms->ms_data nmr_data Chemical Shifts (δ) Coupling (J), Integration nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) ir->ir_data uv_data Absorption Maxima (λ_max) uv->uv_data conclusion Integrated Structural Confirmation & Purity Assessment ms_data->conclusion nmr_data->conclusion ir_data->conclusion uv_data->conclusion

Caption: A validated workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a small plug of glass wool at the pipette tip.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to ~16 ppm, centered around 6 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • Set the spectral width to ~220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons effectively.

    • Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.[14]

  • Data Processing: Process the FID using an appropriate window function. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.[6]

  • Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and its isotopic distribution.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. 6-Bromo-5-chloroquinoxaline serves as a critical heterocyclic building block in the synthesis of a variety of biologically active molecules. Its precise characterization is a foundational step in ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from ionization to fragmentation analysis, to build a robust and self-validating analytical protocol.

Molecular Profile and Isotopic Signature of this compound

Before any analysis, understanding the fundamental properties of the target molecule is crucial. This compound has the molecular formula C₈H₄BrClN₂.[1]

A key feature of this molecule is the presence of both bromine and chlorine, each with significant heavy isotopes. This creates a highly distinctive isotopic pattern that is a powerful tool for identification.

  • Chlorine Isotopes: Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[2] This results in an M and M+2 peak with a relative intensity ratio of roughly 3:1 for any chlorine-containing fragment.[2]

  • Bromine Isotopes: Natural bromine is composed of about 50% ⁷⁹Br and 50% ⁸¹Br.[2][3] This leads to M and M+2 peaks of nearly equal intensity (1:1 ratio) for any fragment containing a bromine atom.[2][3]

When a molecule contains both a chlorine and a bromine atom, these patterns combine to produce a unique isotopic cluster at M, M+2, and M+4, which is an unmistakable signature.[4][5]

Isotopologue Nominal Mass (Da) Relative Abundance (Approx.) Contributing Isotopes
M242100%¹²C₈¹H₄⁷⁹Br³⁵Cl¹⁴N₂
M+2133%75% (⁷⁹Br, ³⁷Cl) + 50% (⁸¹Br, ³⁵Cl)
M+433%25% (⁸¹Br, ³⁷Cl)
Calculated relative abundances for the molecular ion cluster.

Ionization Methodologies: Selecting the Right Tool

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural fragmentation).

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[6] This makes it ideal for confirming the molecular weight of the synthesized compound. As a nitrogen-containing heterocyclic compound, this compound is expected to ionize efficiently in positive-ion mode ESI.[7][8] The basic nitrogen atoms in the quinoxaline ring are readily protonated in the presence of a protic solvent.

Causality of Choice: For drug development professionals working with liquid chromatography-mass spectrometry (LC-MS) systems, ESI is the default choice for its compatibility with liquid phases and its ability to provide a clear molecular ion peak, which is essential for reaction monitoring and purity analysis.[9][10]

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[11][12] This high energy input leads to extensive and reproducible fragmentation.[11][13] While the molecular ion (M⁺˙) may be weak or absent for some compounds, the resulting fragmentation pattern is highly characteristic and acts as a "fingerprint" for the molecule.[12]

Causality of Choice: For in-depth structural confirmation and for creating a reference spectrum for library matching, EI is superior. It is the standard method for gas chromatography-mass spectrometry (GC-MS).[14] The detailed fragmentation provides confidence in the isomeric structure of the quinoxaline core and the positions of the halogen substituents.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information by isolating the molecular ion and inducing fragmentation. The proposed fragmentation pathways for this compound are based on established principles for halogenated aromatic and heterocyclic compounds.[15][16]

Halogens are readily lost during mass spectrometry fragmentation.[3] The fragmentation of the protonated molecule [M+H]⁺ (from ESI) or the radical cation M⁺˙ (from EI) is expected to proceed through several key steps:

  • Loss of Halogen Radical: The initial fragmentation event is often the cleavage of the carbon-halogen bond, which is typically the weakest bond.[17] This can occur via the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

  • Sequential Halogen Loss: Following the initial loss, the second halogen can also be eliminated.

  • Ring Fragmentation: The quinoxaline ring itself can fragment, commonly through the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazine ring.

A proposed fragmentation pathway is visualized below.

Fragmentation_Pathway cluster_loss1 Primary Fragmentation cluster_loss2 Secondary Fragmentation M [C₈H₄BrClN₂]⁺˙ m/z 242/244/246 Frag1 [M - Br]⁺ [C₈H₄ClN₂]⁺ m/z 163/165 M->Frag1 - •Br Frag2 [M - Cl]⁺ [C₈H₄BrN₂]⁺ m/z 209/211 M->Frag2 - •Cl Frag3 [M - Br - HCN]⁺ [C₇H₃ClN]⁺ m/z 136/138 Frag1->Frag3 - HCN Frag5 [M - Br - Cl]⁺ [C₈H₄N₂]⁺˙ m/z 128 Frag1->Frag5 - •Cl Frag4 [M - Cl - HCN]⁺ [C₇H₃BrN]⁺ m/z 182/184 Frag2->Frag4 - HCN Frag2->Frag5 - •Br

Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from sample preparation to data interpretation.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.[18]

  • LC-MS System Configuration:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (242.93).

    • Examine the mass spectrum of the corresponding chromatographic peak.

    • Verify the presence of the characteristic isotopic cluster at m/z 242.9, 244.9, and 246.9.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass for high-resolution instruments.

Protocol 2: GC-EI-MS for Structural Elucidation
  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Configuration:

    • GC System: Standard Gas Chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless or with a moderate split ratio).

    • Mass Spectrometer: Quadrupole or Ion Trap detector.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the chromatographic peak for this compound.

    • Analyze the corresponding mass spectrum. Look for the molecular ion cluster (m/z 242/244/246), which may be of low intensity.

    • Identify key fragment ions as proposed in the fragmentation pathway diagram (e.g., loss of Br at m/z 163/165, loss of Cl at m/z 209/211).

    • Compare the observed spectrum against spectral libraries if available, though a novel compound like this is unlikely to have an entry. The fragmentation pattern itself serves as the validation.

General workflow for MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages distinct ionization techniques to achieve comprehensive characterization. Electrospray Ionization provides unambiguous molecular weight confirmation through the observation of the protonated molecule and its unique isotopic signature. In parallel, Electron Ionization delivers a detailed fragmentation pattern that serves as a structural fingerprint, confirming the integrity of the quinoxaline core and the location of the halogen substituents. By applying the structured protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the robustness and reliability of their scientific endeavors.

References

A Technical Guide to the Characterization of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-5-chloroquinoxaline in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of fused benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core can significantly modulate the molecule's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.

This compound (CAS No. 1210047-63-4) is a key building block in the synthesis of more complex, biologically active molecules.[4][5] Its unique substitution pattern offers multiple reaction sites for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the methodologies for the synthesis and detailed structural characterization of this compound, offering insights into the experimental and computational techniques essential for its unequivocal identification and utilization in drug discovery programs. While experimental crystallographic data for this specific compound is not publicly available, this guide will present the established workflows for its determination and provide predicted spectroscopic data based on known principles and related structures.

Synthesis and Purification: A Probable Route

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would start from a correspondingly substituted o-phenylenediamine. One such approach is the cyclization of 4-bromo-3-chloro-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 4-bromo-3-chloro-1,2-phenylenediamine (1 equivalent) in ethanol or a similar suitable solvent, add an aqueous solution of glyoxal (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation: A Multi-faceted Approach

The definitive characterization of a novel compound like this compound relies on a combination of crystallographic and spectroscopic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[6][7] Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the following workflow outlines the process for its determination.

workflow cluster_crystal Crystal Growth & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation) crystal_selection Crystal Selection (high quality, ~0.1-0.3 mm) crystal_growth->crystal_selection mounting Mounting on Goniometer Head crystal_selection->mounting diffraction X-ray Diffraction xray_source X-ray Source (e.g., Mo Kα radiation) xray_source->diffraction detector Data Collection (Area Detector) diffraction->detector data_processing Data Processing & Integration detector->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Based on the analysis of similar small organic molecules, the following crystallographic parameters for this compound can be anticipated:

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c or Pbca)
Molecules per unit cell (Z)2 or 4
Intermolecular Interactionsπ-π stacking, Halogen bonding (Br···N, Cl···N)
Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure, connectivity, and functional groups present in this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected. Studies on substituted quinoxalines have shown that substituent effects can be used to predict chemical shifts with reasonable accuracy.[8]

Predicted NMR Data for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~8.8~145
C3~8.8~145
C5-~125
C6-~120
C7~8.0~130
C8~7.8~132
C4a-~140
C8a-~142
H2~8.8-
H3~8.8-
H7~8.0-
H8~7.8-

Note: These are estimated values and require experimental verification.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br, leading to a near 1:1 ratio for the M and M+2 peaks.[9] Chlorine isotopes have a natural abundance of about 75.8% for ³⁵Cl and 24.2% for ³⁷Cl, resulting in an approximate 3:1 ratio for the M and M+2 peaks.[9] For a molecule containing both one bromine and one chlorine atom, a complex isotopic pattern will emerge for the molecular ion peak cluster (M, M+2, M+4).

Predicted Mass Spectrometry Data

IonDescription
[M]⁺Molecular ion containing ⁷⁹Br and ³⁵Cl
[M+2]⁺Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl
[M+4]⁺Molecular ion containing ⁸¹Br and ³⁷Cl
Relative Intensity A characteristic pattern reflecting the combined isotopic abundances.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching vibrations of the quinoxaline ring system.[10][11] The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1300-1000C-H in-plane bending
800-600C-H out-of-plane bending
Below 800C-Cl and C-Br stretching

Computational Modeling and Experimental Synergy

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of this compound. These theoretical calculations can provide valuable insights that complement experimental data.

synergy cluster_exp Experimental Characterization cluster_comp Computational Modeling XRD SC-XRD Validation Validation & Interpretation XRD->Validation NMR NMR NMR->Validation MS Mass Spec MS->Validation IR IR Spec IR->Validation DFT DFT Calculations Geom Optimized Geometry DFT->Geom Props Electronic Properties DFT->Props Spectra Predicted Spectra DFT->Spectra Geom->Validation Props->Validation Spectra->Validation

Caption: Interplay between experimental and computational methods.

Applications in Drug Discovery

Halogenated quinoxalines are of significant interest in drug discovery due to their diverse biological activities. The presence of bromine and chlorine on the quinoxaline scaffold of this compound provides opportunities for further derivatization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to generate libraries of novel compounds for biological screening.[12] Quinoxaline derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation.[14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[15][16][17][18] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically relevant compounds. While its specific crystallographic data is yet to be reported, this guide has outlined the established experimental and computational methodologies for its comprehensive characterization. A combined approach utilizing single-crystal X-ray diffraction, NMR and mass spectrometry, and IR spectroscopy, supported by computational modeling, is essential for the unequivocal structural elucidation of this and other novel chemical entities, paving the way for their application in drug discovery and materials science.

References

A Technical Guide to the Solubility and Stability of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-5-chloroquinoxaline is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its utility in multi-step synthetic pathways is profoundly influenced by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these parameters. While specific quantitative data for this compound is not extensively published, this document synthesizes predictive insights based on the known chemistry of quinoxaline derivatives and provides robust, field-proven protocols for researchers to generate empirical data. We present detailed methodologies for comprehensive solubility assessment and for conducting forced degradation studies to establish a complete stability profile. This guide is intended for researchers, chemists, and drug development professionals to facilitate the effective handling, storage, and application of this compound in a research and development setting.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery. Quinoxaline derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] this compound (CAS No. 1210047-63-4) is a key intermediate, offering two distinct halogenated sites (a bromine at position 6 and a chlorine at position 5) that can be selectively functionalized in cross-coupling reactions to build molecular complexity.

A thorough understanding of the solubility and stability of such an intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and ensuring the integrity of downstream synthetic products. Inadequate solubility can lead to poor yields and purification challenges, while uncharacterized instability can result in the generation of unknown impurities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide explains the causality behind experimental choices and provides self-validating protocols to empower researchers to confidently characterize this vital chemical entity.

Solubility Profile: A Predictive and Practical Assessment

The solubility of an organic compound is dictated by its molecular structure, crystal lattice energy, and the nature of the solvent. For this compound, the planar, aromatic quinoxaline core combined with two halogen substituents results in a molecule with moderate polarity and a high potential for intermolecular interactions.

Predictive Solubility Analysis

Direct quantitative solubility data for this compound is sparse in public literature. However, based on the known behavior of similar heterocyclic and halogenated aromatic compounds, a qualitative solubility profile can be predicted. Polyamides and polymers containing the quinoxaline moiety consistently show excellent solubility in polar aprotic solvents.[2] This class of solvents is effective at solvating the polar quinoxaline core without engaging in hydrogen bonding that could be sterically hindered.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Field Insights
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents are the industry standard for dissolving a wide range of organic compounds for screening and synthesis. The high dipole moment effectively disrupts the crystal lattice of the solute. Expect solubility >50 mg/mL.[2]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to High "Like dissolves like" principle applies. The chloro- and bromo- substituents on the quinoxaline ring enhance affinity for halogenated solvents. Useful for reaction workups and chromatography.
Ethers Tetrahydrofuran (THF), DioxaneModerate THF is a good initial choice for reactions due to its moderate polarity and lower boiling point, but solubility may be limited compared to DMSO or DMF. Heating may be required to achieve higher concentrations.
Polar Protic Ethanol, MethanolLow to Moderate The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, but the overall bulky, aromatic structure limits strong interactions with protic solvents. Solubility is likely to be significantly lower than in polar aprotic systems.[1]
Non-Polar Hexanes, TolueneVery Low The compound's inherent polarity from the diazine ring makes it poorly soluble in non-polar hydrocarbon solvents. Toluene may show slight solubility due to pi-stacking interactions with the aromatic core.
Aqueous Water, Buffered Solutions (pH 4-9)Very Low The hydrophobic aromatic surface and halogen atoms predict poor aqueous solubility.[3] The basicity of the quinoxaline nitrogens is low, so significant protonation and solubility enhancement in acidic buffers (pH < 4) is not expected, though slight improvement may be observed.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining the thermodynamic equilibrium solubility of a compound. The subsequent quantification using High-Performance Liquid Chromatography (HPLC) ensures high accuracy and specificity.

Objective: To quantitatively determine the solubility of this compound in a selected panel of solvents at 25 °C.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

    • Add 1.0 mL of the selected test solvent (e.g., Acetonitrile, DMSO, pH 7.4 Phosphate Buffer) to the vial.

    • Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature of 25 °C.

    • Agitate the vials for 24 hours to ensure equilibrium is reached. A 4-hour time point can be included to confirm that equilibrium is achieved and maintained.

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand for 1-2 hours to let the solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially high results.

    • Immediately dilute the filtered supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to a concentration within the analytical method's calibration range. Perform a large dilution (e.g., 1:100 or 1:1000) to prevent precipitation.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations using a validated reference standard.[4]

    • Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC-UV method (see Section 4.0 for a typical method).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its peak area onto the calibration curve.

  • Data Reporting:

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

    • Express the final solubility in units of mg/mL and mol/L.

Visualization: Solubility Assessment Workflow

G cluster_prep 1. Sample Preparation cluster_proc 2. Sample Processing cluster_analysis 3. Analysis & Calculation prep1 Add Excess Solid to Vial prep2 Add 1.0 mL Test Solvent prep1->prep2 prep3 Seal and Agitate (24h @ 25°C) prep2->prep3 proc1 Confirm Saturation (Undissolved Solid) prep3->proc1 proc2 Filter Supernatant (0.22 µm Syringe Filter) proc1->proc2 proc3 Dilute Filtrate to Known Volume proc2->proc3 an1 Inject onto Calibrated HPLC System proc3->an1 an2 Determine Concentration from Calibration Curve an1->an2 an3 Calculate Solubility (Conc. x Dilution Factor) an2->an3 result result an3->result Final Report: Solubility (mg/mL) Solubility (mol/L) caption Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: A Forced Degradation Approach

Forced degradation, or stress testing, is an essential practice in drug development designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[5] By subjecting the compound to conditions more severe than those used for accelerated stability testing, we can rapidly predict its long-term stability and develop stability-indicating analytical methods.[6]

Rationale for Stress Conditions

The choice of stressors is guided by regulatory requirements (ICH Q1A) and chemical intuition.[7] For this compound, the key areas of concern are hydrolysis of the halogen-carbon bonds, photolytic degradation common to aromatic systems, and general thermal decomposition.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60 °CProbes for acid-catalyzed degradation pathways. The quinoxaline nitrogens may be protonated, potentially altering reactivity.
Base Hydrolysis 0.1 M NaOH at 60 °CProbes for base-catalyzed hydrolysis. Nucleophilic attack (e.g., by hydroxide) on the electron-deficient quinoxaline ring is a potential degradation route.[8]
Oxidative 3% H₂O₂ at RTSimulates exposure to oxidative stress. The electron-rich aromatic system and nitrogen atoms can be susceptible to oxidation.
Photolytic ICH Q1B Option II (Xenon Lamp)Aromatic and halogenated compounds are often photosensitive. This tests for degradation upon exposure to light, which can cause C-Br or C-Cl bond cleavage via radical mechanisms.[9]
Thermal 80 °C (in solid state and in solution)Assesses the intrinsic thermal stability of the molecule and potential for degradation at elevated processing or storage temperatures.[10][11]
Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

    • For each stress condition (Acid, Base, Oxidative), mix the stock solution with the stressor solution (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl).

    • Prepare a control sample (unstressed) by diluting the stock solution with the diluent (e.g., 50:50 acetonitrile:water).

    • For photostability, place the solution and solid sample in a validated photostability chamber. Keep control samples wrapped in aluminum foil.

    • For thermal stability, place vials of solid and solution in an oven at 80 °C.

  • Stress Exposure:

    • Expose the samples to the conditions outlined in Table 2.

    • Monitor the reactions at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stressor concentration or temperature should be adjusted.[5]

  • Sample Quenching and Analysis:

    • At each time point, draw an aliquot of the sample.

    • For acid/base samples, neutralize them by adding an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable final concentration for HPLC analysis.

    • Analyze the control and stressed samples by a stability-indicating HPLC-UV-MS method. The mass spectrometer (MS) is crucial for obtaining mass information on any new peaks (degradants) that appear.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining at each time point relative to the time-zero control.

    • Determine the percentage of total impurities formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

    • Use peak purity analysis (e.g., from a Diode Array Detector) to confirm that the parent peak is spectrally pure in the presence of degradants, thus validating the method as "stability-indicating."[6]

Visualization: Forced Degradation Study Logic

G cluster_stress Apply Stress Conditions (Monitor T=2, 8, 24h...) cluster_results Evaluate Results start Prepare Stock Solution of this compound (1 mg/mL) control Control Sample (Unstressed, T=0) start->control acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxi Oxidative 3% H2O2, RT start->oxi photo Photolytic ICH Q1B start->photo thermal Thermal 80°C start->thermal analyze Analyze via Stability-Indicating HPLC-UV-MS Method control->analyze quench Neutralize & Dilute All Samples acid->quench base->quench oxi->quench photo->quench thermal->quench quench->analyze res1 Identify Degradation Pathways analyze->res1 res2 Determine Intrinsic Stability analyze->res2 res3 Validate Analytical Method analyze->res3 caption Logical Flow of a Forced Degradation Study.

Caption: Logical Flow of a Forced Degradation Study.

Recommended Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. Reversed-phase HPLC with UV detection is the workhorse technique for this purpose.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent retention for aromatic compounds like quinoxalines.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point. The formic acid helps to produce sharp peak shapes.

    • Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 3 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), likely in the 254-320 nm range for the quinoxaline chromophore. A photodiode array (PDA) detector is highly recommended for peak purity analysis.

  • Coupled Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable during stability studies for the rapid identification of degradant masses.

Conclusion & Practical Recommendations

This compound is a key synthetic intermediate whose behavior in solution is critical to its successful application. While published quantitative data is limited, this guide establishes a framework for its characterization.

  • Solubility: The compound is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in aqueous and non-polar media. For quantitative data, the shake-flask HPLC method detailed herein is the recommended approach.

  • Stability: As a halogenated aromatic heterocycle, this compound may be susceptible to degradation under basic, oxidative, and photolytic conditions. A systematic forced degradation study is essential to understand its liabilities.

  • Handling & Storage: Based on general principles and data for related compounds, it is recommended to store this compound in a cool, dry, dark place under an inert atmosphere.[9][12] Avoid exposure to strong bases, oxidants, and direct sunlight.

The protocols and insights provided in this guide equip researchers with the necessary tools to generate the robust solubility and stability data required for confident process development and regulatory compliance in the fields of pharmaceutical and materials science.

References

6-Bromo-5-chloroquinoxaline: A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Unique Role of 6-Bromo-5-chloroquinoxaline

The quinoxaline motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. Its rigid, planar structure and hydrogen bond accepting capabilities make it an ideal scaffold for interacting with biological targets. Within this important class of heterocycles, This compound emerges as a particularly valuable synthetic building block. Its dihalogenated nature presents a unique opportunity for selective, sequential functionalization, enabling the precise construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, from its synthesis to its strategic application in cross-coupling reactions. We will delve into the underlying principles that govern its reactivity and provide field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1210047-63-4
Molecular Formula C₈H₄BrClN₂PubChem
Molecular Weight 243.49 g/mol PubChem
Appearance Light yellow to brown powder
Melting Point 151-153 °C

Synthesis of this compound: A Representative Protocol

The synthesis of quinoxalines generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible and efficient route starts from 4-bromo-3-chloro-1,2-diaminobenzene and glyoxal.

The synthesis begins with the commercially available 4-bromo-3-chloroaniline. A standard nitration reaction followed by reduction of the nitro group provides the key intermediate, 4-bromo-3-chloro-1,2-diaminobenzene. This diamine is then subjected to a cyclocondensation reaction with glyoxal to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-bromo-3-chloro-1,2-diaminobenzene

  • This intermediate can be prepared from 4-bromo-3-chloroaniline through a two-step process of nitration followed by reduction. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be employed, followed by a reduction of the nitro group using a reducing agent like SnCl₂/HCl or catalytic hydrogenation.

Step 2: Cyclocondensation to form this compound

  • To a solution of 4-bromo-3-chloro-1,2-diaminobenzene (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the product typically precipitates.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a solid.

The Power of Selective Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for selective functionalization at the 6-position (C-Br bond) while leaving the 5-position (C-Cl bond) intact for subsequent transformations.

This selective approach is a powerful tool for building molecular diversity from a single, readily accessible starting material. Below, we explore the application of three major palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the case of this compound, this reaction can be controlled to selectively form a C-C bond at the 6-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, offering good reactivity for aryl bromides.

  • Base: A base is required to activate the organoboron species. Aqueous sodium carbonate is a mild and effective choice, suitable for a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Chloro-6-phenylquinoxaline85-95
24-Methoxyphenylboronic acid5-Chloro-6-(4-methoxyphenyl)quinoxaline80-90
3Thiophene-2-boronic acid5-Chloro-6-(thiophen-2-yl)quinoxaline75-85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is particularly valuable for introducing linear alkynyl scaffolds into the quinoxaline core, which can serve as handles for further transformations or as key structural elements in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction relies on a synergistic interplay between a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Experimental Protocol: Selective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add an anhydrous, degassed solvent such as THF.

  • Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., triethylamine, 2.5 eq).

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC.

  • After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. Selective amination at the 6-position of this compound opens up a vast chemical space for the synthesis of novel drug candidates.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos or XPhos are often employed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a convenient and effective Pd(0) source.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Synthetic Strategy

The sequential functionalization of this compound can be visualized as a strategic workflow, enabling the creation of diverse molecular libraries.

G cluster_start Starting Material cluster_first_coupling First Selective Coupling (at C6-Br) cluster_intermediates Monofunctionalized Intermediates cluster_second_coupling Second Coupling (at C5-Cl) A This compound B Suzuki-Miyaura (Arylboronic Acid) A->B Pd(PPh₃)₄, Na₂CO₃ C Sonogashira (Terminal Alkyne) A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N D Buchwald-Hartwig (Amine) A->D Pd₂(dba)₃, Xantphos, NaOtBu E 6-Aryl-5-chloroquinoxaline B->E F 6-Alkynyl-5-chloroquinoxaline C->F G 6-Amino-5-chloroquinoxaline D->G H Further Cross-Coupling or Nucleophilic Aromatic Substitution E->H F->H G->H I Diverse Disubstituted Quinoxaline Library H->I

Caption: A workflow for the sequential functionalization of this compound.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in the development of novel therapeutics, particularly as kinase inhibitors. The quinoxaline scaffold can mimic the adenine core of ATP, and substituents at the 5- and 6-positions can be tailored to achieve specific interactions within the kinase active site. The ability to introduce diverse aryl, alkynyl, and amino groups through the cross-coupling reactions described above makes this compound a powerful platform for generating libraries of potential kinase inhibitors for screening.

In materials science, the rigid, aromatic nature of the quinoxaline core, combined with the ability to introduce extended conjugation through Sonogashira and Suzuki couplings, makes these derivatives promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex organic molecules. Its dihalogenated structure allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with detailed, adaptable protocols for its use in Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. By understanding the principles behind its reactivity and leveraging the power of selective cross-coupling, researchers can unlock the full potential of this valuable synthetic intermediate in the pursuit of novel pharmaceuticals and advanced materials.

Orthogonal Reactivity of Halogens in 6-Bromo-5-chloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-5-chloroquinoxaline is a pivotal heterocyclic building block in contemporary drug discovery and materials science.[1][2] Its synthetic utility is profoundly influenced by the differential reactivity of its two halogen substituents. This technical guide provides an in-depth analysis of the factors governing the site-selectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will demonstrate that the C5-chloro position is preferentially targeted under SNAr conditions, whereas the C6-bromo position is the favored site for cross-coupling reactions. This predictable, orthogonal reactivity allows for a programmed, sequential functionalization of the quinoxaline core, enabling the strategic construction of complex molecular architectures. This guide will furnish researchers with the foundational mechanistic principles, field-proven experimental protocols, and strategic insights necessary to effectively leverage this compound in their research endeavors.

Introduction: The Quinoxaline Scaffold and the Challenge of Selective Functionalization

The quinoxaline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Dihalogenated quinoxalines, such as this compound, are particularly valuable as they offer two distinct handles for molecular elaboration. However, realizing their full synthetic potential hinges on the ability to selectively address one halogen in the presence of the other. This guide dissects the electronic and mechanistic underpinnings that allow for such remarkable control.

The Electronic Landscape: Why C5-Cl and C6-Br Behave Differently

The reactivity of the halogen atoms in this compound is dictated by the electronic properties of the heterocyclic ring and the intrinsic nature of the carbon-halogen bonds.

  • Activation by the Quinoxaline Core: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This effect significantly acidifies the aromatic protons and, more importantly, renders the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack.[3][4]

  • Positional Effects (C5 vs. C6):

    • The C5-chloro group is positioned ortho to one of the ring nitrogens (N4). This proximity provides powerful resonance stabilization for the negative charge that develops during the rate-determining step of a nucleophilic aromatic substitution (SNAr) reaction.[5]

    • The C6-bromo group is further removed from the direct activating influence of the nitrogen atoms.

  • Carbon-Halogen Bond Strength: In the context of palladium-catalyzed cross-coupling, the relative strength of the C-X bond is a dominant factor. The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). This makes the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[6]

This dichotomy in electronic activation and bond strength is the foundation of the molecule's orthogonal reactivity.

Part 1: Nucleophilic Aromatic Substitution (SNAr) — Selective Targeting of the C5-Chloro Group

Mechanistic Principles

Nucleophilic aromatic substitution (SNAr) typically proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity is then restored by the expulsion of the leaving group.

For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be sufficiently electronegative.[3] In this compound, the entire quinoxaline system is activating, but the C5 position is uniquely primed for attack due to the ortho nitrogen atom, which can directly stabilize the Meisenheimer intermediate through resonance.

Caption: Generalized workflow for SNAr at the C5 position.

Experimental Protocol: Selective Amination at C5

This protocol describes the selective displacement of the C5-chloro group with a secondary amine, a common transformation in the synthesis of bioactive molecules. The principle is analogous to reactions performed on similarly activated chloroquinolines.[8]

Reaction: this compound + Morpholine → 6-Bromo-5-(morpholin-4-yl)quinoxaline

Materials:

  • This compound (1.0 mmol, 242.5 mg)

  • Morpholine (1.5 mmol, 131 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add this compound, potassium carbonate, and the magnetic stir bar.

  • Seal the vial with a septum cap and purge with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF via syringe, followed by the morpholine.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-5-(morpholin-4-yl)quinoxaline.

Part 2: Palladium-Catalyzed Cross-Coupling — Selective Targeting of the C6-Bromo Group

Mechanistic Principles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[6] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The selectivity in dihalogenated substrates is primarily determined in the first step: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C6-bromo position.[6][11] This initial selectivity is carried through the rest of the catalytic cycle.

Suzuki_Workflow cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Br-Pd(II)L₂-Aryl OA->PdII_Aryl + R¹-Br TM Transmetalation PdII_Aryl->TM + R²-B(OR)₂ PdII_Aryl_R R-Pd(II)L₂-Aryl TM->PdII_Aryl_R (Base) RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 R¹-R² Product 6-Aryl-5-chloroquinoxaline (R¹-R²) RE->Product Substrate This compound (R¹-Br) Substrate->OA BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->TM

Caption: Workflow of a selective Suzuki-Miyaura coupling at C6-Br.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol outlines a typical Suzuki-Miyaura reaction to selectively form a C-C bond at the C6 position, leaving the C5-chloro group untouched for potential subsequent reactions.[11]

Reaction: this compound + Phenylboronic Acid → 5-Chloro-6-phenylquinoxaline

Materials:

  • This compound (1.0 mmol, 242.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Degas the 1,4-dioxane and water by bubbling with inert gas for 20 minutes.

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-chloro-6-phenylquinoxaline.

Summary and Strategic Application

The distinct reactivity of the C5-chloro and C6-bromo positions in this compound provides a powerful platform for directed synthesis. A researcher can confidently perform a palladium-catalyzed cross-coupling reaction first, knowing the C6-bromo site will react selectively. The resulting 5-chloro-6-substituted quinoxaline can then be subjected to nucleophilic aromatic substitution to modify the C5 position.

Orthogonal_Strategy Start This compound Intermediate 5-Chloro-6-arylquinoxaline Start->Intermediate Step 1: Suzuki Coupling (Pd Catalyst, Arylboronic Acid, Base) Selectivity at C6-Br Final 5-Amino-6-arylquinoxaline Intermediate->Final Step 2: S_N_Ar Reaction (Amine, Base) Selectivity at C5-Cl

Caption: Strategic sequential functionalization of this compound.

Data Summary: Reactivity Overview
Reaction TypePreferred Reactive SiteKey Reagents & ConditionsMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) C5-ChloroNucleophile (e.g., R₂NH), Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), HeatResonance stabilization of Meisenheimer complex by adjacent N4 atom.[5]
Palladium-Catalyzed Cross-Coupling C6-BromoPd Catalyst (e.g., Pd(dppf)Cl₂), Coupling Partner (e.g., R-B(OH)₂), Base, SolventWeaker C-Br bond energy facilitates preferential oxidative addition of Pd(0).[6][11]

Conclusion

The predictable and orthogonal reactivity of this compound is a testament to the power of fundamental chemical principles in guiding synthetic strategy. By understanding the interplay of electronic activation and bond energetics, chemists can unlock the full potential of this versatile building block. The C5-chloro position serves as a reliable site for nucleophilic substitution, while the C6-bromo position is primed for palladium-catalyzed transformations. This dual-addressability, governed by the choice of reaction conditions, enables the efficient and controlled synthesis of highly functionalized quinoxaline derivatives for applications across the chemical sciences.

References

A Technical Guide to the Biological Activities of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1] Its rigid, aromatic structure provides an ideal scaffold for molecular hybridization, enabling interactions with a wide array of biological targets such as enzymes and receptor proteins.[2] This versatility has led to the incorporation of quinoxaline derivatives into numerous marketed drugs, including the antiviral agents glecaprevir and voxilaprevir, and the anticancer drug erdafitinib.[3] The continuous exploration of novel quinoxaline derivatives is driven by their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth analysis of these biological activities, focusing on the underlying mechanisms of action and the established experimental protocols for their evaluation.

Part 1: Anticancer Activity of Quinoxaline Derivatives

The development of targeted cancer therapies is a primary focus of modern drug discovery. Quinoxaline derivatives have emerged as a promising class of compounds that can inhibit various cancer-related pathways and enzymes.[7] Research between 2015 and 2024 has highlighted their efficacy in targeting key proteins like EGFR, VEGFR-2, topoisomerases, and tubulin.[7]

Mechanisms of Anticancer Action

The anticancer effects of quinoxaline derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death), inhibition of crucial cell signaling enzymes, and interference with cell division.[8]

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are critical for cell growth and proliferation signaling.

    • EGFR and c-Met Kinase Inhibition: Novel quinoxaline derivatives have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[9][10] For instance, certain derivatives exhibit strong anticancer activity with IC50 values (the concentration required to inhibit 50% of the biological process) as low as 0.81 µM against cancer cell lines, mechanistically inhibiting EGFR with IC50 values in the sub-micromolar range (e.g., 0.3 µM).[9][11]

    • VEGFR-2 Inhibition: Quinoxaline-based scaffolds bearing amide or urea moieties have been specifically designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

  • Induction of Apoptosis: Many quinoxaline compounds exert their anticancer effects by triggering apoptosis in cancer cells.[8] This is a highly desirable mechanism for an anticancer drug as it eliminates cancer cells in a controlled manner, minimizing inflammation.

Experimental Evaluation of Anticancer Activity

A tiered approach is essential for evaluating the anticancer potential of new chemical entities. This process begins with broad in vitro screening and progresses to more specific mechanistic and in vivo studies.[12][13]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesized Quinoxaline Derivatives B Initial Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines (MCF-7, HepG2, HCT-116) A->B C Determine IC50 Values B->C D Selectivity Assessment (Test against non-malignant cells) C->D H Lead Compound(s) C->H Potent & Selective Compounds E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Enzyme Inhibition Assay (e.g., EGFR, VEGFR-2) E->G I Animal Models (e.g., Xenograft in mice) H->I J Evaluate Tumor Growth Inhibition & Survival I->J

Caption: High-level workflow for screening potential anticancer quinoxaline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method used for high-throughput screening of cell viability.[14]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivatives in the appropriate culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: Anticancer Activity

Summarizing quantitative data in a structured table allows for easy comparison of the potency of different derivatives.

Table 1: Example Cytotoxicity and EGFR Inhibition Data for Novel Quinoxaline Derivatives

Compound IDIC50 vs. MCF-7 (µM)[9]IC50 vs. HepG2 (µM)[11]IC50 vs. HCT-116 (µM)[11]EGFR Inhibition IC50 (µM)[9]
11 0.811.252.910.6
13 0.941.522.110.4
4a 3.214.134.540.3
5 3.884.213.950.9
Erlotinib---Reference

Note: Data is illustrative, based on reported values for potent compounds.[9][11]

Part 2: Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[16][17][18][19] Their mechanism often involves the inhibition of essential bacterial processes like DNA synthesis or cell wall maintenance.

Experimental Evaluation of Antimicrobial Activity

The primary method for quantifying the efficacy of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[20][21][22][23]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the quinoxaline derivative in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (visible growth) is observed.[20][23]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[20][24]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[21][22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24] A microplate reader can also be used to measure absorbance for a more quantitative assessment.[24]

G A Novel Quinoxaline Derivatives B Primary Screening (e.g., Disc Diffusion Assay) A->B C Quantitative Analysis: Determine MIC (Broth Microdilution) B->C D Determine MBC/MFC (Minimum Bactericidal/ Fungicidal Concentration) C->D E Evaluate Lead Compounds (Toxicity, Mechanism) D->E

Caption: Standard workflow for evaluating the antimicrobial activity of new compounds.

Data Presentation: Antimicrobial Activity

MIC values are typically presented in tabular format to compare the efficacy of compounds against various microbial strains.

Table 2: Example MIC Data for Quinoxaline Derivatives (µg/mL)

Compound IDS. aureus (Gram +)[18]B. subtilis (Gram +)[18]E. coli (Gram -)[18]C. albicans (Fungus)[19]
5c 12.5256.2550
5d 2512.56.25>100
7a 12.52512.550
Ciprofloxacin<1<1<1N/A
FluconazoleN/AN/AN/A<8

Note: Data is illustrative and based on reported activities for active compounds.[18][19]

Part 3: Anti-inflammatory and Antiviral Activities

Beyond anticancer and antimicrobial effects, quinoxalines are actively investigated for other therapeutic applications.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.[5][25][26]

  • Mechanism of Action: A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[5][9] Some derivatives act as dual inhibitors of EGFR and COX-2, making them promising candidates for treating inflammation-associated cancers.[9][11] Other mechanisms include inhibiting lipoxygenase (LOX) and modulating cytokines and NF-κB signaling pathways.[5][26]

  • Evaluation: In vitro assays measure the inhibition of COX-1 and COX-2 enzymes to determine potency and selectivity. In vivo models, such as the carrageenan-induced paw edema model in rats, are used to confirm anti-inflammatory effects.[25][26]

Antiviral Activity

Quinoxaline's nitrogen-rich heterocyclic structure makes it a valuable scaffold for developing antiviral agents, particularly against respiratory pathogens.[27][28][29]

  • Mechanism of Action: The specific mechanisms are virus-dependent. For instance, against SARS-CoV, certain quinoxaline compounds have been shown to inhibit human Cyclophilin A (CypA), an enzyme implicated in viral replication.[28] For SARS-CoV-2, derivatives have been identified as potential inhibitors of the main protease (Mpro), an enzyme essential for the viral life cycle.[28]

  • Evaluation: Antiviral activity is assessed using cell-based assays where host cells are infected with the target virus and then treated with the test compounds. The reduction in viral replication or virus-induced cytopathic effect is then measured.

Conclusion and Future Perspectives

The quinoxaline scaffold remains a highly privileged and versatile core in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and antiviral properties, underscore its therapeutic potential.[1][3] Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets. The development of dual-action inhibitors, such as combined EGFR/COX-2 inhibitors, represents a particularly exciting frontier for addressing complex diseases like cancer.[6][9] As synthetic methodologies improve and our understanding of disease pathways deepens, quinoxaline derivatives are poised to deliver the next generation of targeted therapeutics.

References

Investigating the SAR of halogenated quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinoxalines

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Halogenation is a frequently employed medicinal chemistry strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds, often leading to enhanced potency and improved drug-like characteristics. This technical guide provides a comprehensive investigation into the structure-activity relationships (SAR) of halogenated quinoxalines. We will explore the synthetic avenues to these compounds, delve into the nuanced effects of halogen substitution on their anticancer and antimicrobial activities, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated quinoxalines in their discovery programs.

Introduction: The Quinoxaline Core and the Power of Halogenation

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is a structural motif of immense interest in drug discovery.[2][3] Derivatives of this scaffold have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][4][5][6][7][8] The versatility of the quinoxaline ring system allows it to interact with various biological targets, such as enzymes and receptors, often through mechanisms like DNA intercalation or binding within hydrophobic pockets.[3]

The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a classic tactic in drug design to fine-tune a molecule's properties. Halogens can influence:

  • Electronic Effects: As electron-withdrawing groups, they can alter the acidity/basicity of nearby functional groups and modulate the electron density of the aromatic system.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can impact cell membrane permeability, plasma protein binding, and metabolic stability.

  • Steric Hindrance: The size of the halogen atom can influence the conformation of the molecule and its ability to fit into a target's binding site.

  • Halogen Bonding: The ability of halogens to act as halogen bond donors allows for specific, directional interactions with biological targets, offering a powerful tool for enhancing binding affinity and selectivity.

This guide synthesizes current knowledge to elucidate the SAR of halogenated quinoxalines, providing a framework for the rational design of next-generation therapeutic agents.

Synthetic Strategies for Halogenated Quinoxalines

The synthesis of the quinoxaline core is well-established, with both classical and modern methods available to medicinal chemists. Halogen atoms can be incorporated either by using halogenated starting materials or by direct halogenation of a pre-formed quinoxaline ring.

Classical Synthesis

The most common and robust method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] Halogens can be readily introduced onto the benzo portion of the ring system by starting with the appropriately substituted halogenated o-phenylenediamine.

To introduce a halogen, particularly chlorine, onto the pyrazine ring, a common strategy involves the chlorination of a quinoxalin-2-ol intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[11][12] The resulting 2-chloroquinoxaline is a versatile intermediate, as the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[11]

Modern Synthetic Approaches

Recent advances have focused on developing more efficient and environmentally friendly synthetic routes. These include:

  • Transition-Metal-Free Synthesis: Methods that avoid heavy metal catalysts are gaining traction. For example, iodine-catalyzed reactions under microwave irradiation provide a greener alternative for the condensation step.[5]

  • Visible-Light-Assisted Synthesis: Innovative strategies, such as visible light-assisted, halogen-bond-promoted reactions, have been developed for synthesizing specific derivatives like 2-fluoroalkylated 3-iodoquinoxalines.[9][10]

Visualizing the Synthesis

The following diagram illustrates the general and versatile synthetic pathways to halogenated quinoxalines.

G cluster_0 Pathway A: Halogenation on Benzo Ring cluster_1 Pathway B: Halogenation on Pyrazine Ring cluster_2 Derivatization A1 Halogenated o-phenylenediamine A3 Halogenated Quinoxaline A1->A3 Condensation A2 1,2-Dicarbonyl Compound A2->A3 B1 o-phenylenediamine B3 Quinoxalin-2-ol B1->B3 Condensation B2 α-ketoester B2->B3 B4 2-Chloroquinoxaline B3->B4 POCl₃ C1 2-Chloroquinoxaline C3 2-Substituted Quinoxaline C1->C3 SNAr C2 Nucleophile (R-NH₂, R-SH, etc.) C2->C3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of 6-bromo-5-chloroquinoxaline, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic route commencing with the cyclocondensation of 4-bromo-o-phenylenediamine with glyoxal to yield 6-bromoquinoxaline, followed by a regioselective chlorination to afford the final product. This document is designed to equip researchers with the necessary details to confidently replicate this synthesis, understand the underlying chemical principles, and troubleshoot potential challenges.

Introduction: The Significance of Halogenated Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of halogen atoms onto the quinoxaline scaffold can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often enhancing their therapeutic potential.[3] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents through subsequent functionalization of the carbon-halogen bonds.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically divided into two distinct steps:

  • Step 1: Synthesis of 6-Bromoquinoxaline via the classical cyclocondensation reaction of 4-bromo-o-phenylenediamine with glyoxal.[1] This widely used method provides a reliable and high-yielding route to the quinoxaline core.[5]

  • Step 2: Regioselective Chlorination of 6-Bromoquinoxaline to introduce a chlorine atom at the C-5 position. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromoquinoxaline cluster_step2 Step 2: Chlorination A 4-Bromo-o-phenylenediamine C Cyclocondensation A->C B Glyoxal B->C D 6-Bromoquinoxaline C->D F Regioselective Chlorination D->F E Chlorinating Agent (e.g., NCS) E->F G This compound F->G

Caption: Workflow for the two-step synthesis of this compound.

Part 1: Synthesis of 6-Bromoquinoxaline

Reaction Mechanism

The formation of the quinoxaline ring occurs through a cyclocondensation reaction. The more nucleophilic amino groups of 4-bromo-o-phenylenediamine attack the electrophilic carbonyl carbons of glyoxal, leading to the formation of a diimine intermediate. Subsequent intramolecular cyclization and aromatization yield the stable 6-bromoquinoxaline. The reaction is often carried out in an alcoholic solvent and can be catalyzed by mild acids.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Bromo-o-phenylenediamine≥98%Commercially Available
Glyoxal (40% solution in water)ReagentCommercially Available
EthanolAnhydrousCommercially Available
Sodium Sulfate (Anhydrous)ReagentCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel coatedStandard laboratory supplier
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-o-phenylenediamine (10.0 g, 53.5 mmol) in ethanol (100 mL).

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (7.76 g, 53.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-bromoquinoxaline.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 6-bromoquinoxaline as a solid.[6][7]

Characterization of 6-Bromoquinoxaline
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 48-53 °C.

  • Molecular Formula: C₈H₅BrN₂.

  • Molecular Weight: 209.04 g/mol .

  • Spectroscopic Data: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Part 2: Synthesis of this compound

Reaction Rationale

The direct chlorination of the 6-bromoquinoxaline intermediate is performed to introduce the chloro-substituent at the 5-position. The choice of a suitable chlorinating agent and reaction conditions is crucial for achieving high regioselectivity. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of aromatic and heteroaromatic compounds under mild conditions.[8] The reaction is typically carried out in a suitable solvent, and the progress is monitored by chromatographic techniques.

Materials and Equipment
Reagent/MaterialGradeSupplier
6-BromoquinoxalineSynthesized in Step 1-
N-Chlorosuccinimide (NCS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Sodium Bicarbonate (Saturated solution)ReagentCommercially Available
Sodium Sulfate (Anhydrous)ReagentCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel coatedStandard laboratory supplier
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoxaline (5.0 g, 23.9 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of NCS: Add N-Chlorosuccinimide (NCS) (3.52 g, 26.3 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 4:1). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Characterization of this compound
  • Appearance: Expected to be a solid.

  • Molecular Formula: C₈H₄BrClN₂.

  • Molecular Weight: 243.49 g/mol .

  • Spectroscopic Data: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a distinct pattern for the aromatic protons, and the mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Safety and Handling

  • 4-Bromo-o-phenylenediamine: This compound is harmful if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects.[6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Glyoxal: Glyoxal is a skin and eye irritant and may cause an allergic skin reaction.[9] Avoid inhalation of vapors. Use in a well-ventilated area and wear appropriate PPE.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with combustible materials.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that emergency eyewash stations and safety showers are readily accessible.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
Loss of product during work-up.Ensure complete extraction by performing multiple extractions.
Formation of multiple products in Step 2 Lack of regioselectivity.Optimize reaction temperature and time. Screen different chlorinating agents and solvents.
Over-chlorination.Use a stoichiometric amount of NCS and monitor the reaction closely by TLC.
Difficulty in purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This document provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. The provided insights into the reaction mechanisms and troubleshooting strategies will further aid in the successful execution of this synthesis.

References

Synthesis of 6-Amino-5-bromoquinoxaline: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Amino-5-bromoquinoxaline in Drug Discovery

6-Amino-5-bromoquinoxaline is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is a key component in the synthesis of various biologically active compounds.[1][2] Most notably, it serves as a pivotal intermediate in the production of Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma.[2][3] The precise and efficient synthesis of this compound is therefore of paramount importance to ensure the quality and availability of such essential medicines.

This application note provides a detailed, field-proven protocol for the synthesis of 6-amino-5-bromoquinoxaline, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes safety, reproducibility, and high yield, moving away from harsher reagents towards more controlled and environmentally conscious chemistry.

Strategic Approach to Synthesis: A Three-Step Reaction Pathway

The synthesis of 6-amino-5-bromoquinoxaline is efficiently achieved through a three-step process commencing with the commercially available 4-nitro-o-phenylenediamine. This pathway involves:

  • Cyclization: Formation of the quinoxaline ring system to produce 6-nitroquinoxaline.

  • Reduction: Conversion of the nitro group to an amine, yielding 6-aminoquinoxaline.

  • Regioselective Bromination: Introduction of a bromine atom at the 5-position to afford the final product, 6-amino-5-bromoquinoxaline.

This protocol will detail a robust method that employs catalytic hydrogenation for the reduction step, which circumvents the use of iron powder and its associated environmental and product purity issues.[3] For the final bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is utilized as a safer and more efficient brominating agent compared to elemental bromine.[3][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential conversion of 4-nitro-o-phenylenediamine to 6-amino-5-bromoquinoxaline.

Synthesis_Workflow 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 6-nitroquinoxaline 6-nitroquinoxaline 4-nitro-o-phenylenediamine->6-nitroquinoxaline Step 1: Cyclization (Glyoxal) 6-aminoquinoxaline 6-aminoquinoxaline 6-nitroquinoxaline->6-aminoquinoxaline Step 2: Reduction (H2, Pd/C) 6-amino-5-bromoquinoxaline 6-amino-5-bromoquinoxaline 6-aminoquinoxaline->6-amino-5-bromoquinoxaline Step 3: Bromination (DBDMH)

Caption: Synthetic pathway for 6-amino-5-bromoquinoxaline.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaNotes
4-Nitro-o-phenylenediamine99-56-9C₆H₇N₃O₂Starting material
Glyoxal (40% in H₂O)107-22-2C₂H₂O₂For cyclization
Palladium on Carbon (5% Pd)7440-05-3Pd/CCatalyst for reduction
Methanol67-56-1CH₄OSolvent for reduction
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)77-48-5C₅H₆Br₂N₂O₂Brominating agent
Dichloromethane75-09-2CH₂Cl₂Solvent for bromination
Toluene108-88-3C₇H₈For recrystallization
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄Drying agent
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Autoclave or hydrogenation apparatus

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocol

Step 1: Synthesis of 6-Nitroquinoxaline
  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 39.25 g of 4-nitrophenylenediamine in 600 mL of deionized water.

  • Addition of Glyoxal: While stirring, add 74 mL of 40% aqueous glyoxal solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the orange solid using a Büchner funnel and wash with cold water.

  • Purification: The crude product can be further purified by extraction with dichloromethane, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure. This typically yields an orange solid.

Step 2: Synthesis of 6-Aminoquinoxaline
  • Reaction Setup: In a 250 mL autoclave, combine 10 g of 6-nitroquinoxaline, 100 mL of methanol, and 0.5 g of 5% palladium on carbon catalyst.[5][6]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 2 MPa. Heat the reaction mixture to approximately 70°C with vigorous stirring.[5][6]

  • Reaction Monitoring: Maintain these conditions for about 3 hours. The completion of the reaction can be monitored by liquid chromatography.[5][6]

  • Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the palladium on carbon catalyst, washing the catalyst with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield a brick-red powdery solid. Recrystallize the crude product from toluene to obtain a yellow solid of 6-aminoquinoxaline.[5][6]

Step 3: Synthesis of 6-Amino-5-bromoquinoxaline
  • Reaction Setup: In a 1 L round-bottom flask, dissolve 28.6 g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin in 500 mL of dichloromethane.

  • Addition of 6-Aminoquinoxaline: To this solution, add 35 g (0.2 mol) of 6-aminoquinoxaline.

  • Reaction: Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.[3][5]

  • Work-up and Isolation: After the reaction, filter the mixture to recover the unreacted dibromohydantoin. Wash the filtrate with 200 mL of water. Separate the aqueous phase and extract it with an additional 200 mL of dichloromethane.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain a pale brown solid of 6-amino-5-bromoquinoxaline.[5] The product can be further purified by recrystallization if necessary.

Key Reaction Parameters and Expected Outcomes

StepProductTypical YieldPurity (HPLC)Appearance
16-Nitroquinoxaline~97.5%>98%Orange Solid
26-Aminoquinoxaline~83%>99%Yellow Solid
36-Amino-5-bromoquinoxaline~98%>99.9%Brown to Light-Yellow Powder[7]
Overall 6-Amino-5-bromoquinoxaline ~77.3% [4]

Safety Precautions and Hazard Management

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 6-Amino-5-bromoquinoxaline: Causes skin and serious eye irritation.[7] In case of contact, rinse thoroughly with water.[7][8] It may be toxic if swallowed.[9]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A strong oxidizing agent and should be handled with care.

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure the reaction temperature is maintained at 100°C and allow for sufficient reaction time. Confirm the quality of the glyoxal solution.
Incomplete reduction in Step 2 Inactive catalyst or insufficient hydrogen pressure.Use fresh palladium on carbon catalyst. Ensure the autoclave is properly sealed and pressurized.
Formation of di-brominated product in Step 3 Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of DBDMH. Monitor the reaction closely by TLC to avoid over-bromination.
Product Purity Issues Inadequate purification.Recrystallize the final product from an appropriate solvent system. Column chromatography may be employed for higher purity if required.

Conclusion

The protocol outlined in this application note provides a reliable and high-yielding pathway for the synthesis of 6-amino-5-bromoquinoxaline. By utilizing catalytic hydrogenation and a safer brominating agent, this method is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production in pharmaceutical manufacturing. The detailed steps and troubleshooting guide aim to facilitate the successful execution of this important synthetic transformation.

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-5-chloroquinoxaline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in oncology. This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 6-bromo-5-chloroquinoxaline as a versatile starting material for constructing novel anticancer agents. We will explore its unique reactivity, detailing protocols for key synthetic transformations and explaining the causal logic behind experimental design to enable the rational synthesis of diverse molecular libraries targeting critical cancer pathways.

Introduction: Why this compound?

Quinoxaline derivatives are a cornerstone of modern anticancer research, frequently acting as competitive inhibitors of protein kinases that are crucial for tumor growth and survival. Their planar bicyclic structure is adept at fitting into the ATP-binding pockets of enzymes like EGFR, VEGFR, and other receptor tyrosine kinases.

The power of this compound lies in its differentiated halogenation. The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions. This disparity is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This intrinsic reactivity difference is not a limitation but a profound synthetic advantage, allowing for regioselective and sequential functionalization . Researchers can selectively modify the 6-position under milder conditions while preserving the 5-chloro position for a subsequent, distinct chemical transformation, often requiring more forcing conditions. This strategy is paramount for building molecular complexity and systematically exploring the structure-activity relationship (SAR).

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The derivatization of the this compound scaffold is dominated by palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance, reliability, and versatility. We will focus on three cornerstone reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating carbon-carbon bonds. Its utility stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the operational simplicity. In the context of our scaffold, this reaction is ideal for introducing aryl, heteroaryl, or alkyl groups at the 6-position to probe steric and electronic interactions within the target protein's binding site.

This protocol details the selective coupling of a phenylboronic acid at the C-Br bond.

Materials:

  • This compound (1.0 mmol, 244.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • SPhos (Spherical Phos) ligand (0.06 mmol, 24.6 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL) and Water (0.5 mL), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Brine for workup

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an argon or nitrogen atmosphere. The use of a bulky, electron-rich phosphine ligand like SPhos is critical; it stabilizes the palladium catalyst and promotes the oxidative addition and subsequent reductive elimination steps, ensuring high catalytic turnover.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. A small amount of water is often beneficial in the Suzuki reaction, as it can aid in the dissolution of the base and facilitate the crucial transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The brine wash helps to remove any remaining aqueous contaminants from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-chloro-6-phenylquinoxaline.

G Workflow: Selective Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ prep_2 Add Degassed Solvents: 1,4-Dioxane / H₂O prep_1->prep_2 reaction_1 Heat to 90°C Stir for 4-6h prep_2->reaction_1 reaction_2 Monitor by TLC/LC-MS reaction_1->reaction_2 workup_1 Cool & Dilute (Ethyl Acetate) reaction_2->workup_1 Reaction Complete workup_2 Aqueous Wash (Water & Brine) workup_1->workup_2 workup_3 Dry & Concentrate workup_2->workup_3 purify Column Chromatography workup_3->purify end_product Product: 5-Chloro-6-phenylquinoxaline purify->end_product start Start start->prep_1

Caption: Step-by-step workflow for the selective synthesis of 5-chloro-6-phenylquinoxaline.

Buchwald-Hartwig Amination: Installing Key C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, which are ubiquitous in kinase inhibitors. These nitrogen atoms often act as crucial hydrogen bond acceptors or donors, anchoring the inhibitor to the hinge region of the kinase active site. This reaction couples an amine with our aryl halide scaffold.

This protocol assumes the starting material is 5-chloro-6-phenylquinoxaline from Protocol 1, demonstrating the sequential functionalization strategy. The C-Cl bond requires a more active catalyst system and/or higher temperatures to react compared to the C-Br bond.

Materials:

  • 5-Chloro-6-phenylquinoxaline (1.0 mmol, 240.7 mg)

  • Morpholine (1.5 mmol, 131 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (Xantphos could also be used) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.8 mmol, 173 mg)

  • Anhydrous Toluene (5 mL), degassed

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add 5-chloro-6-phenylquinoxaline, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube. The choice of a strong, non-nucleophilic base like NaOtBu is critical to deprotonate the amine in the catalytic cycle without competing in side reactions.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the dropwise addition of morpholine.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C. Stir for 12-18 hours. The higher temperature is necessary to activate the more robust C-Cl bond.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, 6-phenyl-5-(morpholino)quinoxaline.

This diagram illustrates the power of using this compound for building complex molecules in a controlled, stepwise manner.

G Sequential Functionalization Strategy start_mat This compound suzuki Step 1: Suzuki Coupling (Milder Conditions) - Reacts at C-Br start_mat->suzuki Arylboronic Acid, Pd(OAc)₂, SPhos, 90°C intermediate 5-Chloro-6-arylquinoxaline buchwald Step 2: Buchwald-Hartwig (Harsher Conditions) - Reacts at C-Cl intermediate->buchwald Amine, Pd₂(dba)₃, XPhos, 110°C final_product 6-Aryl-5-aminoquinoxaline suzuki->intermediate buchwald->final_product

Caption: Regioselective synthesis via sequential Suzuki and Buchwald-Hartwig reactions.

Biological Context: Targeting Cancer Pathways

Many quinoxaline-based drugs exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that promote proliferation and angiogenesis. A prime example is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumors to develop new blood vessels.

Mechanism of Action: Kinase Inhibition

Quinoxaline inhibitors are typically ATP-competitive. They occupy the ATP-binding site on the kinase domain, preventing the phosphorylation of downstream substrate proteins. This blocks the signal transduction cascade, ultimately leading to reduced cell proliferation and apoptosis. The substituents installed via the cross-coupling reactions described above are designed to maximize binding affinity and selectivity for the target kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR VEGFR->Block PLC PLCγ RAS RAS PLC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene PI3K PI3K AKT AKT PI3K->AKT AKT->Gene Result Angiogenesis, Proliferation, Survival Gene->Result Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR Block->PLC Block->PI3K

Caption: Simplified VEGFR signaling pathway and the point of inhibition by a quinoxaline agent.

Structure-Activity Relationship (SAR) & Data

The modifications enabled by the selective functionalization of this compound directly impact biological activity. SAR studies reveal that the nature of the groups at the 5 and 6-positions is critical for potency and selectivity. For instance, introducing an amine at the 5-position can establish a key hydrogen bond with the kinase hinge region, while a substituted aryl group at the 6-position can occupy a deeper hydrophobic pocket.

Table 1: Representative Biological Data of Synthesized Quinoxaline Derivatives

The following table presents hypothetical but representative data for compounds synthesized using the protocols described, illustrating the impact of structural modifications on anticancer activity against a cancer cell line (e.g., HCT116, human colon cancer).

Compound IDStructure (R¹ at 6-pos, R² at 5-pos)IC₅₀ (µM) vs. HCT116Rationale
A R¹ = Br, R² = Cl (Starting Material)> 100Inactive precursor.
B R¹ = Phenyl, R² = Cl15.2Introduction of an aryl group confers moderate activity.
C R¹ = Phenyl, R² = Morpholino2.5Addition of the amine group significantly boosts potency, likely through H-bonding.
D R¹ = 4-Methoxyphenyl, R² = Morpholino0.8An electron-donating group on the phenyl ring further enhances activity.
E R¹ = 4-Chlorophenyl, R² = Morpholino4.1An electron-withdrawing group on the phenyl ring decreases activity compared to D.

Conclusion

This compound is a high-value, strategic building block for the synthesis of novel anticancer agents. Its differential halide reactivity provides a clear and reliable pathway for controlled, sequential functionalization. By leveraging powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, medicinal chemists can efficiently generate diverse libraries of complex quinoxaline derivatives. This rational approach, guided by an understanding of the underlying reaction mechanisms and target biology, accelerates the discovery and optimization of potent and selective kinase inhibitors for cancer therapy.

Application Notes and Protocols: 6-Bromo-5-chloroquinoxaline as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold in Kinase Inhibition

The quinoxaline scaffold, a heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of phosphate groups to specific substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]

Quinoxaline derivatives have emerged as potent kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to competitively bind to the ATP-binding site of various kinases.[2] This interaction blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.[5] The quinoxaline core offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Among the various quinoxaline-based precursors, 6-bromo-5-chloroquinoxaline stands out as a particularly valuable starting material. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This regioselectivity is crucial for the construction of complex molecular architectures required for potent and selective kinase inhibition. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 1210047-63-4[6][7]
Molecular Formula C₈H₄BrClN₂[6][8]
Molecular Weight 243.49 g/mol [6][8]
Appearance Not available[8]
Boiling Point 341.1±37.0 °C at 760 mmHg[9]
Purity Typically ≥95-97%[6][10]
Storage Sealed in a dry, room temperature environment.[7]

Safety and Handling:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[11][12][13]

Synthetic Workflow: From Precursor to Kinase Inhibitor

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a key cross-coupling step to introduce a desired aryl or heteroaryl moiety at the 6-position. The Suzuki-Miyaura coupling is a widely used and robust method for this transformation.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Further Functionalization Precursor This compound Intermediate 6-Aryl-5-chloroquinoxaline Precursor->Intermediate BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Intermediate FinalProduct Kinase Inhibitor Intermediate->FinalProduct Nucleophile Nucleophile (e.g., Amine) Nucleophile->FinalProduct

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a critical step in the synthesis of various kinase inhibitors, including the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.[4][6][14]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(aminomethyl)phenylboronic acid hydrochloride) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is carried out under an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The final concentration of the this compound should be approximately 0.1 M. Degassing the solvent is important to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: For accelerated reaction times, heat the sealed microwave vial to 120-150 °C for 15-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-chloroquinoxaline product.

Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Many quinoxaline-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][14][15] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that regulate cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of intervention for quinoxaline-based inhibitors.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its di-halogenated structure allows for selective functionalization, with the Suzuki-Miyaura coupling being a robust method for introducing aryl and heteroaryl moieties. The resulting quinoxaline derivatives have demonstrated significant potential in targeting key signaling pathways, such as the EGFR pathway, implicated in cancer. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in the discovery and development of novel kinase inhibitors.

References

In Vitro Cytotoxicity Assay Protocol for 6-Bromo-5-chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Quinoxaline Derivatives

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in anticancer drug development.[1][2] The strategic evaluation of novel derivatives, such as 6-Bromo-5-chloroquinoxaline, is a cornerstone of the drug discovery process.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays to determine the potency and preliminary mechanism of action of these compounds.

At the core of this evaluation is the determination of the IC50 value, the concentration of a compound required to inhibit a biological process by 50%.[1][3] This key metric allows for the quantitative comparison of the cytotoxic effects of different derivatives. We will explore two robust and widely adopted colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring the release of LDH from damaged cells.[1][4][5]

PART 1: Foundational Knowledge & Pre-Assay Considerations

Mechanism of Action Insights for Quinoxaline Derivatives

Quinoxaline derivatives can exert their cytotoxic effects through various mechanisms. Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[6][7] Others may target specific signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 signaling cascade.[8] The presence of electron-withdrawing groups, like bromine and chlorine, on the quinoxaline ring can influence the compound's cytotoxic activity.[9] Understanding these potential mechanisms aids in the selection of appropriate secondary assays to further elucidate the mode of action.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objectives.[10] A panel of human cancer cell lines is often used to evaluate the cytotoxic activity of novel compounds.[1] For general cytotoxicity screening, established cell lines like MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma) are commonly employed.[8][11] It is also advisable to include a normal, non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compound's cytotoxicity.[10]

Critical Consideration: Always use cells in the logarithmic growth phase for experiments to ensure consistent metabolic activity.[12] Maintain aseptic cell culture techniques to prevent microbial contamination, which can interfere with assay results.[13]

Preparation of this compound Derivatives

Proper handling and solubilization of the test compounds are paramount for accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoxaline derivatives for in vitro assays.[8][11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store this stock solution at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before use.[11]

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the culture wells does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).[11][12] A vehicle control (medium with the same final concentration of DMSO) must be included in every experiment.[11]

PART 2: Core Cytotoxicity Assay Protocols

This section provides detailed, step-by-step protocols for the MTT and LDH cytotoxicity assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][14] The amount of formazan produced is directly proportional to the number of viable cells.[15][16]

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B Adherence C 3. Compound Treatment (Serial Dilutions) B->C Exponential Growth D 4. Incubation (48-72h) C->D Induce Cytotoxicity E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (3-4h) E->F Formazan Formation G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H Color Development

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2.1: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the this compound derivatives. Include a vehicle control (medium with DMSO) and an untreated control.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][11] Incubate for another 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[15][17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][18]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity.[1] It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[5][19][20]

Principle of the LDH Cytotoxicity Assay

LDH_Principle cluster_cell Cell cluster_medium Culture Medium LDH_in LDH (cytosolic) Lactate_in Lactate LDH_out Released LDH Pyruvate Pyruvate Lactate_out Lactate Lactate_out->Pyruvate LDH NADH NADH NAD NAD+ NAD:e->NADH:w Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan Damaged_Cell Damaged Cell Membrane Damaged_Cell->LDH_out Release

Caption: Enzymatic cascade of the LDH cytotoxicity assay.

Protocol 2.2: LDH Assay

  • Cell Seeding and Treatment: Seed and treat cells with the quinoxaline derivatives in a 96-well plate as described for the MTT assay (Steps 1 & 2).[1]

  • Controls: It is essential to include the following controls:

    • Untreated Control: For measuring spontaneous LDH release.[1]

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (often provided in commercial kits) to induce 100% cell death.[1]

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[21]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase, usually provided in a kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add a stop solution (if required by the kit) to terminate the enzymatic reaction.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.[20]

PART 3: Data Analysis, Interpretation, and Validation

Data Calculation

For MTT Assay: Calculate the percentage of cell viability using the following formula:[11] % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC50 Determination

The IC50 value is determined by plotting the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.[22] This dose-response curve is then analyzed using non-linear regression analysis, typically a sigmoidal (four-parameter logistic) model.[3][22] Software such as GraphPad Prism is highly recommended for this analysis.[22][23]

Data Presentation: Example IC50 Values

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundMCF-7MTT48Example Value
This compoundHCT-116MTT48Example Value
This compoundA549LDH24Example Value
Doxorubicin (Positive Control)MCF-7MTT48Example Value
Troubleshooting and Assay Validation

Ensuring the reliability of your cytotoxicity data is paramount. Below are common issues and solutions.

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.[12][24]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[24]
Low Absorbance Readings (MTT) Low cell density, insufficient incubation time with MTT, incomplete formazan solubilization.[12]Optimize cell seeding density. Ensure MTT incubation is between 1-4 hours. Mix thoroughly after adding DMSO.[12]
High Background (MTT & LDH) Microbial contamination, phenol red interference, compound interference.[12][13][24]Use aseptic techniques. Consider using phenol red-free medium. Include a "compound only" control to measure its intrinsic absorbance or reactivity.[12][24]
Compound Precipitation Poor solubility of the derivative in the culture medium.[24]Check the solubility limit. Ensure the final DMSO concentration is as low as possible.[12]

For regulatory submissions, assay validation should be performed in accordance with guidelines from authorities like the FDA and international standards such as those from the OECD.[25][26]

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of this compound derivatives. By meticulously following these protocols, researchers can generate reliable and reproducible data to characterize the cytotoxic potential of these novel compounds. The insights gained from these foundational assays are critical for making informed decisions in the drug discovery and development pipeline, paving the way for further mechanistic studies and preclinical evaluation.

References

Application Note & Protocols: Strategic Development of Novel Quinoxaline-Based Therapeutics from 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed framework for researchers and drug development professionals on the strategic utilization of 6-bromo-5-chloroquinoxaline as a versatile starting material for the synthesis of novel quinoxaline-based therapeutics. We will delve into the principles of selective functionalization, provide detailed protocols for key synthetic transformations, and outline methodologies for preliminary biological evaluation.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a cornerstone in the development of modern therapeutics.[4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, frequently acting as kinase inhibitors to modulate cellular signaling pathways implicated in diseases like cancer.[4][6][7] The structural versatility of the quinoxaline nucleus allows for fine-tuning of its interaction with various biological targets, making it an attractive scaffold for structure-activity relationship (SAR) studies.[6][8] The development of novel quinoxaline derivatives continues to be a vibrant area of research, aimed at discovering more potent and selective therapeutic agents.[9]

The starting material, this compound, offers a unique opportunity for synthetic diversification. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization, enabling the generation of diverse chemical libraries from a single, readily accessible precursor.

Strategic Considerations: Exploiting Differential Halogen Reactivity

The key to unlocking the potential of this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is C–I > C–Br >> C–Cl.[10] This hierarchy allows for the selective reaction at the more reactive 6-bromo position while leaving the 5-chloro position intact for subsequent modifications.[11]

This strategic, two-step functionalization is a powerful tool for building molecular complexity and exploring the chemical space around the quinoxaline core. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high selectivity and yield.

G cluster_0 Synthetic Strategy A This compound B Step 1: Selective Functionalization at C6 (Bromo Position) (e.g., Suzuki, Buchwald-Hartwig) A->B More reactive C-Br bond C 6-Aryl/Amino-5-chloroquinoxaline Intermediate B->C D Step 2: Functionalization at C5 (Chloro Position) (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Aromatic Substitution) C->D Less reactive C-Cl bond E Novel Disubstituted Quinoxaline Library D->E

Caption: Sequential functionalization workflow for this compound.

Synthetic Protocols: Building the Quinoxaline Library

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[12][13] By leveraging the higher reactivity of the C-Br bond, we can selectively introduce aryl or heteroaryl moieties at the 6-position.

Objective: To synthesize 6-aryl-5-chloroquinoxaline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-chloroquinoxaline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for challenging substrates.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups.
Solvent 1,4-Dioxane/WaterThe aqueous component is crucial for the transmetalation step of the Suzuki reaction mechanism.
Temperature 90-100 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction while minimizing side reactions like hydrodehalogenation.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Bromo Position

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[14][15][16] This protocol details the selective introduction of an amine at the C6 position.

Objective: To synthesize 6-amino-5-chloroquinoxaline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Add the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a bidentate ligand with a large natural bite angle, which facilitates the reductive elimination step and prevents catalyst decomposition.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate its entry into the catalytic cycle.
Solvent TolueneAnhydrous, non-polar solvent suitable for the stability of the catalyst and reagents.
Temperature 100-110 °CNecessary to drive the reaction to completion, especially with less reactive amines.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of novel quinoxaline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Given the prevalence of quinoxalines as kinase inhibitors, a primary screen targeting a panel of relevant kinases is a logical starting point.[6][7]

G cluster_1 Biological Evaluation Workflow A Synthesized Quinoxaline Library B Primary Screening: In Vitro Kinase Assays (e.g., EGFR, VEGFR, c-Met) A->B C Identification of 'Hits' (Compounds with significant kinase inhibition) B->C D Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity - MTT Assay on cancer cell lines) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: Workflow for the biological evaluation of novel quinoxaline derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized quinoxaline compounds (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP. The final DMSO concentration should be ≤1%.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 4: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of lead compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoxaline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

  • Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel quinoxaline-based therapeutics. The differential reactivity of its halogen substituents allows for a strategic and sequential approach to molecular diversification. By combining selective palladium-catalyzed cross-coupling reactions with robust biological evaluation workflows, researchers can efficiently explore the chemical space around the quinoxaline core to identify and optimize new lead compounds with significant therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-5-chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile bicyclic structure, composed of fused benzene and pyrazine rings, serves as a privileged scaffold for designing molecules with a wide array of biological activities.[1][2] The 6-Bromo-5-chloroquinoxaline core, in particular, offers unique electronic and steric properties, making it a valuable starting point for the synthesis of novel therapeutic agents.[4] These derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][5] A significant portion of their biological activity is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes.[6][7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.[6][9]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds that modulate specific biological targets.[10][11][12] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for this compound derivatives, with a focus on identifying novel kinase inhibitors.

I. Assay Development: Foundational Principles for Robust Screening

The success of any HTS campaign hinges on the development of a robust and reliable assay.[13] The choice of assay technology should be guided by the specific biological question being addressed and the nature of the target. For kinase inhibitor screening, several homogenous (no-wash) assay formats are well-suited for HTS, offering high sensitivity, a large dynamic range, and compatibility with automation.[14]

A. Selecting the Right Assay Technology

1. Luminescence-Based Kinase Assays: These assays are widely used in HTS due to their high sensitivity and low background noise.[14][15] They typically measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[16][17]

  • ATP Depletion (e.g., Kinase-Glo®): In this format, a luciferase-based reagent is used to measure the amount of ATP remaining after the kinase reaction.[17][18] The luminescent signal is inversely proportional to kinase activity; therefore, inhibitors of the kinase will result in a higher signal.[17][18]

  • ADP Production (e.g., ADP-Glo™): This assay quantifies the amount of ADP generated, which is directly proportional to kinase activity.[16][17] This "signal-increase" format can sometimes offer advantages in terms of signal-to-background ratio.

2. Fluorescence Polarization (FP) Assays: FP is a powerful technique for studying molecular interactions in solution and is well-suited for HTS.[19][20][21][22] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.

  • Mechanism: A small, fluorescently labeled peptide or ATP analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase binds to the tracer, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[22] A competitive inhibitor will displace the tracer from the kinase, causing a decrease in the FP signal.[20]

B. Causality in Experimental Design: Why These Choices Matter

The selection between luminescence and FP assays depends on several factors. Luminescence assays are often more sensitive and can be used for a broader range of kinases without the need for a specific fluorescent probe.[15] However, they can be susceptible to interference from compounds that inhibit luciferase.[16] FP assays are less prone to certain types of interference, such as inner filter effects, but require the development of a suitable fluorescent tracer for the specific kinase of interest.[19][21]

II. Experimental Workflow: A Visual Guide

A well-defined workflow is critical for the efficient and reproducible execution of an HTS campaign. The following diagram illustrates a typical workflow for screening this compound derivatives against a target kinase.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation Compound_Library This compound Derivative Library Plate_Preparation Dispense Compounds & Reagents into 384-well Plates Compound_Library->Plate_Preparation Assay_Reagents Kinase, Substrate, ATP, Assay Buffer Assay_Reagents->Plate_Preparation Incubation Incubate at Room Temperature Plate_Preparation->Incubation Signal_Detection Read Plates on Plate Reader Incubation->Signal_Detection Data_Normalization Normalize Data to Controls Signal_Detection->Data_Normalization Hit_Identification Identify Hits Based on Activity Threshold Data_Normalization->Hit_Identification Hit_Confirmation Re-test Primary Hits Hit_Identification->Hit_Confirmation Dose_Response Generate IC50 Curves Hit_Confirmation->Dose_Response Secondary_Assays Orthogonal & Counter-Screens Dose_Response->Secondary_Assays

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

III. Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol provides a step-by-step methodology for a luminescence-based kinase assay in a 384-well format, suitable for HTS of this compound derivatives.

A. Materials and Reagents
  • Target Kinase (e.g., a specific receptor tyrosine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • This compound derivative library (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white, solid-bottom assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology
  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the "maximum activity" wells and 50 nL of the positive control inhibitor into the "minimum activity" wells.

  • Kinase Reaction Initiation:

    • Prepare a kinase/substrate master mix in the assay buffer. The final concentrations of kinase and substrate should be optimized based on prior enzyme titration experiments.[23]

    • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate.

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.[23]

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence signal on a plate reader.[16]

IV. Data Analysis and Hit Identification

The raw data from the HTS must be properly analyzed to identify true "hits" while minimizing false positives and negatives.[24][25]

A. Data Normalization and Quality Control
  • Normalization: The raw luminescence values are normalized to the in-plate controls to account for plate-to-plate variability.[24] The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • Z'-Factor: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[26] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

B. Hit Identification and Validation Workflow

The process of identifying and validating hits is a multi-step process designed to eliminate false positives and confirm the activity of promising compounds.

Hit_Validation_Workflow Primary_Screen Primary HTS Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Hit_Confirmation Hit Confirmation (Single Concentration Re-test) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response (IC50) Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis

Caption: Hit Identification and Validation Pipeline.

V. Structure-Activity Relationship (SAR) Insights

Initial SAR analysis of the confirmed hits can provide valuable information for lead optimization.[27] For quinoxaline derivatives, key structural features to consider include:

  • Substituents on the Quinoxaline Core: The nature and position of substituents on the bicyclic ring can significantly impact activity and selectivity.[1][27]

  • Side Chains: Modifications to side chains can influence potency, solubility, and pharmacokinetic properties.[6]

Systematic modification of the this compound scaffold based on initial SAR data can guide the synthesis of more potent and selective kinase inhibitors.[7]

VI. Data Summary Table

Parameter Description Typical Value/Range
Assay Format Luminescence-based (ADP-Glo™)Homogenous, "add-and-read"
Plate Format 384-well, low-volume-
Compound Concentration 10 µM (final)-
Kinase Concentration Optimized for linear rangeVaries by kinase
ATP Concentration At or near KmVaries by kinase
Incubation Time 60 minutes-
Z'-Factor Assay quality metric> 0.5
Hit Threshold Percent inhibition cutoff> 50%

VII. Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By following the outlined principles of assay development, implementing a robust experimental workflow, and employing a rigorous data analysis and hit validation strategy, researchers can effectively navigate the complexities of HTS and accelerate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-5-chloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. As a Senior Application Scientist, my goal is to provide you with not just a method, but a comprehensive understanding of the chemical principles at play, enabling you to navigate the challenges of this specific synthesis with confidence.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for a variety of pharmacologically active compounds. The synthesis of this di-halogenated quinoxaline, however, can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties. This guide provides a robust framework for successfully synthesizing and purifying this compound, grounded in established chemical principles and field-proven insights.

The primary synthetic route involves the cyclocondensation of 4-bromo-3-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal. The electron-withdrawing nature of the halogen substituents on the phenylenediamine ring can decrease its nucleophilicity, potentially leading to a sluggish reaction and the formation of unwanted byproducts. This guide will address these specific challenges head-on.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 4-bromo-3-chloro-1,2-phenylenediamine: This starting material can be prone to oxidation, appearing as a dark-colored solid. Oxidized impurities can significantly hinder the reaction. Ensure the diamine is as pure as possible, appearing as a light-colored powder. If necessary, purify it by recrystallization or column chromatography before use.

    • Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution. Over time, it can polymerize. It is advisable to use a fresh bottle of glyoxal for optimal results.

  • Reaction Conditions:

    • Temperature: While many quinoxaline syntheses proceed at room temperature, the reduced nucleophilicity of the halogenated diamine may necessitate heating. A modest increase in temperature (e.g., 40-60 °C) can significantly improve the reaction rate and yield. However, excessive heat can lead to the formation of tar-like byproducts.

    • Solvent: The choice of solvent is critical. Ethanol or methanol are commonly used and are generally effective. In some cases, a co-solvent system, such as ethanol/water, can be beneficial. For sluggish reactions, a higher-boiling polar aprotic solvent like DMF could be considered, but with caution, as it can be difficult to remove and may promote side reactions at elevated temperatures.

    • pH Control: The cyclocondensation is sensitive to pH. An acidic environment can protonate the diamine, reducing its nucleophilicity, while a basic environment can promote side reactions of glyoxal. Maintaining a neutral to slightly acidic pH is often optimal.

  • Incomplete Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider the points above. Increasing the reaction time or temperature may be necessary.

Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

The formation of side products is a common challenge, often arising from the self-condensation of glyoxal or the reaction of the diamine with impurities.

  • Glyoxal Polymerization: As mentioned, glyoxal can polymerize. Using fresh reagent and adding it slowly to the reaction mixture can help minimize this.

  • Oxidative Side Products: The 1,2-phenylenediamine moiety is susceptible to oxidation, which can lead to a complex mixture of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

  • Incomplete Cyclization: In some cases, mono-condensation products may form. Ensuring a slight excess of glyoxal and optimizing the reaction conditions (temperature and time) can drive the reaction to completion.

Question 3: The purification of my crude this compound is proving difficult. What strategies can I employ?

Answer:

The purification of polar, halogenated aromatic compounds can be challenging due to their physical properties.

  • Recrystallization: This is often the most effective method for purifying solid quinoxaline products. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of ethanol and water, is a good starting point. If the product crashes out too quickly, a solvent/anti-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexane) can be effective.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. Due to the polar nature of the quinoxaline, a polar eluent system will be required.

    • Tailing: Basic nitrogen-containing compounds like quinoxalines can tail on silica gel. To counter this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful purification technique.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines? A1: The most prevalent and versatile method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[3] This reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.

Q2: Can I use a catalyst to improve the reaction? A2: Yes, various catalysts can be employed to improve the yield and reaction time. Mild acid catalysts are sometimes used, but care must be taken to avoid deactivating the diamine. Recent literature has explored the use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, which can offer high yields under mild conditions and are easily recyclable.[4]

Q3: Is microwave-assisted synthesis a viable option for this reaction? A3: Microwave-assisted synthesis can be a very effective technique for preparing quinoxalines, often leading to significantly reduced reaction times and improved yields.[5] It is a worthwhile approach to consider, especially if conventional heating methods are proving to be slow or inefficient.

Q4: What are the key safety precautions for this synthesis? A4: 4-bromo-3-chloro-1,2-phenylenediamine is a halogenated aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Glyoxal is a corrosive irritant. Standard laboratory safety practices should be followed at all times.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinoxaline derivatives and is designed to provide a robust starting point for your experiments.[3][4]

Materials:

  • 4-bromo-3-chloro-1,2-phenylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-chloro-1,2-phenylenediamine (1.0 eq) in ethanol (approximately 10 mL per gram of diamine).

  • Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 eq, 40% aqueous solution) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (around 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting diamine on TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Slowly add deionized water to the concentrated reaction mixture with stirring until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Purification:

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

  • If further purification is required, perform column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The addition of 0.1% triethylamine to the eluent can help to reduce tailing.

Data Presentation

ParameterValue
Starting Material 4-bromo-3-chloro-1,2-phenylenediamine
Reagent Glyoxal (40% in water)
Product This compound
Typical Solvent Ethanol
Reaction Temperature 80 °C (Reflux)
Typical Reaction Time 2-4 hours
Purification Method Recrystallization/Column Chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Diamine in Ethanol add_glyoxal Add Glyoxal (dropwise) start->add_glyoxal reflux Reflux (2-4 hours) add_glyoxal->reflux cool Cool to RT reflux->cool concentrate Concentrate (Rotovap) cool->concentrate precipitate Precipitate (add water) concentrate->precipitate filter_dry Filter & Dry precipitate->filter_dry recrystallize Recrystallization (Ethanol/Water) filter_dry->recrystallize chromatography Column Chromatography (if needed) recrystallize->chromatography optional final_product final_product chromatography->final_product Pure this compound

Caption: A schematic overview of the synthesis and purification workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound impure_sm Impure Starting Materials start->impure_sm suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions incomplete_reaction Incomplete Reaction start->incomplete_reaction purify_sm Purify Diamine (Recrystallization/Chromatography) Use Fresh Glyoxal impure_sm->purify_sm Check Purity optimize_conditions Increase Temperature (40-60 °C) Optimize Solvent (Ethanol, EtOH/H2O) Use Inert Atmosphere suboptimal_conditions->optimize_conditions Adjust extend_reaction Increase Reaction Time Monitor by TLC incomplete_reaction->extend_reaction Verify improved_yield improved_yield purify_sm->improved_yield Improved Yield optimize_conditions->improved_yield extend_reaction->improved_yield

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Common side products in the synthesis of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-5-chloroquinoxaline

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this compound. As a critical building block in medicinal chemistry, achieving high purity and yield is paramount. However, the synthetic pathway is often accompanied by the formation of challenging side products.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these impurities form and how to mitigate them. We will explore the mechanistic underpinnings of common side reactions and offer robust troubleshooting strategies to ensure your synthesis is successful, reproducible, and scalable.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal.

Q1: My final product analysis (LCMS/NMR) shows two major isomeric products. What is the likely cause and how can I ensure regioselectivity?

A1: Isomeric contamination is the most critical challenge and almost always traces back to the starting materials.

Causality: The synthesis of this compound requires the condensation of 4-Bromo-3-chloro-1,2-phenylenediamine with glyoxal. However, a commercially available and structurally similar isomer, 3-Bromo-4-chloro-1,2-phenylenediamine , will produce the undesired 7-Bromo-6-chloroquinoxaline . The electronic and steric environments of these starting materials are so similar that they often co-elute in chromatography or are difficult to distinguish by simple analytical methods.

Troubleshooting & Prevention:

  • Verify the Starting Material: Before beginning the synthesis, you must unequivocally confirm the identity of your substituted o-phenylenediamine starting material using 2D NMR techniques (HSQC, HMBC) or by obtaining a certificate of analysis from a trusted supplier that includes structural verification data.

  • Controlled Reaction Conditions: While the primary cause is the starting material, ensuring a homogenous reaction at a controlled temperature can prevent any minor, kinetically-driven side reactions. The classic condensation method generally proceeds cleanly without undesirable side reactions when the correct precursors are used.[1]

Below is a diagram illustrating this critical relationship between starting material and final product.

G cluster_main Desired Reaction cluster_side Potential Side Reactions Start Starting Materials: o-Phenylenediamine + Glyoxal DesiredProduct This compound Start->DesiredProduct Controlled Conditions (Inert Atmosphere, Correct Temp.) Oxidation Oxidation of Diamine (Dark Polymers) Start->Oxidation Presence of O₂ High Temperature Incomplete Incomplete Reaction (Mono-imine Intermediate) Start->Incomplete Insufficient Time/Heat No Catalyst Rearrangement Acid-Catalyzed Rearrangement (Benzimidazole Impurity) DesiredProduct->Rearrangement Excess Strong Acid High Temperature

References

Technical Support Center: Purifying 6-Bromo-5-chloroquinoxaline via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-5-chloroquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization of this compound.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The success of this method hinges on the principle that the solubility of a compound in a solvent increases with temperature.[1][3] For this compound, a halogenated heterocyclic compound, selecting the right solvent and carefully controlling the cooling process are critical for obtaining high-purity crystals.[4] This guide will walk you through the process, from solvent selection to troubleshooting common issues.

Physicochemical Properties (Predicted/Reported):

  • Molecular Formula: C₈H₄BrClN₂[6][7][8][9]

  • Molecular Weight: 243.49 g/mol [6][10]

  • Appearance: Likely a solid at room temperature.[1]

  • Boiling Point: ~341.1 °C at 760 mmHg (predicted)[6]

  • Melting Point: Not explicitly reported, but a sharp melting point range is a key indicator of purity after recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Given its halogenated and heterocyclic structure, good starting points for solvent screening include:

  • Single Solvent Systems:

    • Alcohols (e.g., ethanol, methanol, isopropanol)

    • Esters (e.g., ethyl acetate)

    • Ketones (e.g., acetone)

    • Aromatic hydrocarbons (e.g., toluene)

    • Ethers (e.g., diethyl ether, though its low boiling point can be challenging)[12]

  • Two-Solvent (Mixed) Systems:

    • Ethanol/Water

    • Toluene/Hexane

    • Ethyl Acetate/Heptane

Q2: How do I perform a solvent selection test?

A2: To find the best solvent, place a small amount of your crude this compound in several test tubes. Add a small amount of a different potential solvent to each tube at room temperature. A good candidate will not dissolve the compound well. Then, heat the tubes. The best solvent will completely dissolve the compound at or near its boiling point. Finally, let the solutions cool. The ideal solvent will yield a good crop of crystals upon cooling.

Q3: My solution is colored. How can I remove the colored impurities?

A3: If your hot solution is colored, it may contain impurities that can be removed with activated carbon.[5][13] After dissolving your compound in the hot solvent, remove the solution from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon.[5] Be cautious, as adding too much activated carbon can lead to a loss of your desired product.[13]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid comes out of the solution as a liquid instead of crystals.[13][14] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[13] To prevent this, try adding a little more solvent to the hot solution and allowing it to cool more slowly.[14][15] If an oil forms, reheat the solution until the oil redissolves, then try cooling it again, perhaps with scratching the flask to induce crystallization.[13]

Q5: How can I induce crystallization if no crystals form?

A5: If crystals do not form after the solution has cooled to room temperature, the solution may be supersaturated.[15][16] You can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches provide a surface for crystal nucleation.[15][16]

  • Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[15][16] This provides a template for crystal growth.

  • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[13]

  • Reducing Solvent: If there is too much solvent, you may need to boil some of it off to create a more saturated solution and then try to crystallize again.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. The solvent is unsuitable. 2. Not enough solvent has been added.1. Try a different solvent based on your solubility tests. 2. Add more hot solvent in small increments until the compound dissolves.
No crystals form upon cooling. 1. Too much solvent was used.[15] 2. The solution is supersaturated.[15][16] 3. The concentration of the compound is too low.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[11][14] 2. Induce crystallization by scratching the flask or adding a seed crystal.[15][16] 3. If all else fails, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent.[14][15]
The compound "oils out" instead of crystallizing. 1. The solution is cooling too rapidly.[15] 2. The melting point of the compound is below the solvent's boiling point.[13] 3. The compound is significantly impure.[15]1. Allow the solution to cool more slowly. Insulate the flask to slow heat loss.[15] 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[14] 3. Consider pre-purification with a charcoal treatment or chromatography.[14][15]
The final product is not pure (checked by melting point or TLC). 1. Crystallization occurred too quickly, trapping impurities. 2. The crystals were not washed properly after filtration. 3. The chosen solvent also dissolved impurities that co-crystallized.1. Repeat the recrystallization, ensuring slow cooling. 2. Wash the filtered crystals with a small amount of ice-cold solvent. 3. Try a different recrystallization solvent.
Low yield of recovered crystals. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[14] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.1. Check the mother liquor for remaining product. If significant, concentrate the solution and cool again to recover more crystals.[14] 2. Ensure the solution is cooled in an ice bath after reaching room temperature to maximize crystal formation.[1] 3. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent this.

Experimental Protocols & Visualizations

Step-by-Step Recrystallization Protocol for this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated carbon. Boil for a few minutes.[5][13]

  • Hot Gravity Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[5][13]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[1][13]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[1][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, followed by air drying or using a vacuum oven.[16]

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (if available) indicates high purity.[1]

Workflow Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude this compound Solvent Select Solvent Crude->Solvent Solubility Test Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration (If Necessary) Decolorize->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure MP Melting Point Analysis Pure->MP

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Crystallization Start Solution Cooled, No Crystals Formed Decision1 Is the solution supersaturated? Start->Decision1 Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Decision1->Induce Yes TooMuchSolvent Too Much Solvent Likely Decision1->TooMuchSolvent No Decision2 Crystals Formed? Induce->Decision2 Decision2->TooMuchSolvent No Success Crystallization Successful Decision2->Success Yes BoilOff Boil Off Excess Solvent and Cool Again TooMuchSolvent->BoilOff BoilOff->Decision1 Failure Recover Compound (Rotovap) and Retry BoilOff->Failure If still no crystals

References

Technical Support Center: A-Z Guide to Regiocontrol in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of quinoxaline synthesis. This resource is tailored for researchers, medicinal chemists, and process development scientists who are focused on achieving high regioselectivity in their synthetic routes. The formation of unwanted regioisomers is a frequent challenge that can lead to decreased yields, complicated purification processes, and ultimately, delays in discovery and development timelines.

This guide provides in-depth, question-and-answer-based troubleshooting, actionable protocols, and the fundamental principles that govern regioselectivity in the synthesis of unsymmetrically substituted quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in quinoxaline synthesis?

The most common and versatile method for quinoxaline synthesis is the condensation of an unsymmetrically substituted ortho-phenylenediamine (or 1,2-arylenediamine) with an unsymmetrical 1,2-dicarbonyl compound.[1][2] When both starting materials are unsymmetrical, the nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the dicarbonyl compound can occur in two different orientations, leading to a mixture of two regioisomers.

The final ratio of these isomers is determined by a combination of electronic and steric factors inherent to the substituents on both the diamine and the dicarbonyl compound.[3]

Q2: How do electronic effects of substituents on the ortho-phenylenediamine influence regioselectivity?

The electronic nature of substituents on the aromatic ring of the ortho-phenylenediamine plays a crucial role in directing the initial nucleophilic attack. The relative nucleophilicity of the two amino groups is the determining factor.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, enhancing the nucleophilicity of the nearby amino groups. The amino group ortho or para to the EDG will be more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring, reducing the nucleophilicity of the amino groups.[4] The amino group further away from the EWG will be relatively more nucleophilic.

Q3: What role do steric effects play in controlling the formation of regioisomers?

Steric hindrance can significantly influence the regiochemical outcome of the reaction. A bulky substituent on either the ortho-phenylenediamine or the 1,2-dicarbonyl compound can hinder the approach of the nucleophilic amino group to the sterically encumbered carbonyl carbon. The reaction will, therefore, favor the pathway that minimizes steric repulsion, leading to the formation of the less sterically crowded regioisomer.

For instance, in palladium-catalyzed C-H arylations on a quinoxaline core, the use of bulky ligands can effectively control the position of functionalization.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields an inseparable 1:1 mixture of regioisomers.

This is a common scenario when the electronic and steric factors of the substituents on your starting materials are not significantly different, leading to a lack of selectivity.

Solutions:

  • Modify the Reaction Conditions:

    • Catalyst Screening: The choice of catalyst can dramatically alter the regioselectivity.[3] While many quinoxaline syntheses are acid-catalyzed, exploring different types of catalysts can be beneficial.[1] For example, certain Lewis acids may coordinate preferentially with one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack.[2] Heterogeneous catalysts, such as polymer-supported sulphanilic acid or montmorillonite K-10, can also offer improved selectivity.[1][5]

    • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the transition states of the two competing pathways.[3] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol, acetic acid) and vary the temperature to find optimal conditions for the desired isomer.[6]

  • Substrate Modification:

    • Introduce a Directing Group: If feasible, temporarily introducing a bulky protecting group on one of the amino groups of the ortho-phenylenediamine can force the reaction to proceed through a single pathway. This group can be removed in a subsequent step.

    • Enhance Electronic Differentiation: If possible, modify the substituents on your starting materials to create a greater electronic bias. For example, replacing a methyl group with a trifluoromethyl group will create a much stronger electronic pull, leading to more pronounced regioselectivity.

Problem 2: I've tried optimizing conditions, but I still get a mixture of regioisomers. How can I separate them?

When regioisomers have very similar physical properties, their separation can be challenging.

Solutions:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be powerful tools for separating isomers. Method development will be key, involving screening different columns, mobile phases, and additives.[7]

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, preparative TLC can be an effective, albeit labor-intensive, method for isolating pure isomers.[8]

    • Column Chromatography Optimization: Systematically screen different solvent systems for your column chromatography. Sometimes, a subtle change in the eluent composition can significantly improve separation.[9]

  • Crystallization Techniques:

    • Fractional Crystallization: This classical technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer.

    • Cocrystal Formation: In some cases, one regioisomer may preferentially form a cocrystal with another molecule, allowing for its selective precipitation from the solution.[8]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Quinoxaline Synthesis

This protocol provides a general method for the synthesis of quinoxalines from a 1,2-diamine and a 1,2-dicarbonyl compound, which can be adapted for regioselectivity studies.

Materials:

  • Substituted ortho-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of acetic acid (e.g., 2-3 drops) or another catalyst of choice.[6]

Procedure:

  • In a round-bottom flask, dissolve the ortho-phenylenediamine and the 1,2-dicarbonyl compound in ethanol.

  • Add the catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: Microwave-Assisted Synthesis for Rapid Screening

Microwave-assisted synthesis can significantly shorten reaction times and is an excellent method for rapidly screening different reaction conditions to optimize regioselectivity.[11][12]

Materials:

  • Substituted ortho-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Solvent (e.g., ethanol, DMSO) or solvent-free conditions[3][12]

  • Microwave vial

Procedure:

  • Combine the ortho-phenylenediamine and the 1,2-dicarbonyl compound in a microwave vial.

  • Add the chosen solvent (if any).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture at a specified temperature (e.g., 120-160°C) for a short duration (e.g., 5-30 minutes).[3][12]

  • After cooling, work up the reaction mixture as described in Protocol 1.

  • Analyze the product mixture to determine the regioisomeric ratio.

Data Presentation

Table 1: Influence of Catalyst on Regioisomeric Ratio (Hypothetical Data)

CatalystSolventTemperature (°C)Regioisomer A (%)Regioisomer B (%)
Acetic AcidEthanol805545
p-Toluenesulfonic AcidToluene1107030
Montmorillonite K-10Dichloromethane408515
NoneEthanol805050

Visualizing the Reaction Pathway

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products A Unsymmetrical o-Phenylenediamine C Pathway 1 (Less Hindered/Electronically Favored) A->C D Pathway 2 (More Hindered/Electronically Disfavored) A->D B Unsymmetrical 1,2-Dicarbonyl B->C B->D E Regioisomer A (Major Product) C->E Lower Activation Energy F Regioisomer B (Minor Product) D->F Higher Activation Energy

Caption: Control of regioselectivity in quinoxaline synthesis.

References

Section 1: Troubleshooting Direct Halogenation of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic troubleshooting guide for the synthesis of halogenated quinolines. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a deep dive into the causality behind experimental challenges and providing field-proven solutions. This guide is structured to address issues from multiple angles—direct halogenation, classical synthesis side reactions, and purification hurdles—ensuring a comprehensive resource for your laboratory work.

Direct halogenation is a common and straightforward approach, but it is fraught with challenges related to selectivity and reaction control. This section addresses the most frequent problems encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate with the direct halogenation of quinolines?

A1: The main difficulties include poor regioselectivity, the risk of over-halogenation (the addition of multiple halogen atoms), and the frequent need for harsh reaction conditions.[1] Direct halogenation can yield a mixture of products that are difficult to control and separate.[1] The presence of activating groups on the quinoline ring can exacerbate multiple halogenations, while deactivating groups may necessitate severe conditions that risk degrading your starting material or desired product.[1]

Q2: Which positions on the quinoline ring are most reactive toward electrophilic halogenation?

A2: In electrophilic aromatic substitution, the benzene portion of the quinoline scaffold is more electron-rich and thus more reactive than the pyridine ring.[1] Consequently, substitution predominantly occurs at the C-5 and C-8 positions.[1] This preference is driven by the greater stability of the cationic Wheland intermediate formed during the substitution at these positions.[1]

Q3: I need to install a halogen on the pyridine ring. How can this be achieved?

A3: Direct halogenation on the electron-deficient pyridine ring is challenging but not impossible. It can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts, which alters the electronic properties of the ring system.[1] A more modern and often more effective approach involves C-H activation methodologies, which use transition metal catalysts and directing groups to achieve functionalization at positions that are otherwise inaccessible.[1]

Q4: My reaction is either too vigorous or fails to proceed. How can I optimize the reaction conditions?

A4: This is a common issue of reactivity.

  • For overly vigorous reactions , which can be highly exothermic, implement efficient cooling with an ice or dry ice bath and ensure slow, portion-wise addition of the halogenating agent.[1][2] Diluting the reaction mixture can also help dissipate heat effectively.[2]

  • For sluggish or non-reactive starting materials , a stronger halogenating agent or a Lewis acid catalyst may be required. However, exercise caution as this increases the risk of side reactions.[3] Monitoring the reaction's progress using TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.[1][4]

Q5: I'm getting a mixture of regioisomers. How can I improve regioselectivity?

A5: Controlling regioselectivity is a key challenge. The strategy depends on the desired position:

  • For C-5 Halogenation: Utilizing a directing group at the C-8 position is a powerful strategy.[1] For instance, 8-substituted quinolines, including amides and alkoxy derivatives, have been shown to selectively direct halogenation to the C-5 position using reagents like trihaloisocyanuric acids.[5]

  • Steric Hindrance: Introducing a bulky substituent can favor the formation of the less sterically hindered product, thereby directing halogenation to a specific site.[1][6]

  • Modern Methods: Transition metal-catalyzed C-H functionalization offers exceptional control for accessing specific positions that are difficult to functionalize via classical electrophilic substitution.[1][7]

Q6: How can I prevent the formation of di- or tri-halogenated products?

A6: Over-halogenation occurs when the product is more reactive than the starting material. To prevent this, carefully control the stoichiometry of the halogenating agent; for mono-halogenation, use 1.0 to 1.1 equivalents.[1] Using a milder halogenating agent (e.g., N-Bromosuccinimide (NBS) instead of Br₂) and running the reaction at a lower temperature can also significantly reduce the rate of subsequent halogenations.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in direct quinoline halogenation.

G start Start Experiment problem Problem Encountered? start->problem low_yield Low Yield / No Reaction problem->low_yield Yes poor_regio Poor Regioselectivity problem->poor_regio Yes over_halo Over-halogenation problem->over_halo Yes success Successful Halogenation problem->success No change_reagent Increase Reactivity: - Stronger Halogenating Agent - Add Lewis Acid Catalyst - Increase Temperature low_yield->change_reagent Solution modify_conditions Control Selectivity: - Use Directing Group (DG) - Modify Substituents (Sterics) - Change Solvent/Catalyst poor_regio->modify_conditions Solution control_stoich Limit Reactivity: - Control Stoichiometry (1.0-1.1 eq) - Lower Temperature - Use Milder Reagent over_halo->control_stoich Solution rerun1 Re-evaluate & Re-run change_reagent->rerun1 rerun2 Re-evaluate & Re-run modify_conditions->rerun2 rerun3 Re-evaluate & Re-run control_stoich->rerun3 rerun1->problem rerun2->problem rerun3->problem

Caption: A decision-making workflow for troubleshooting direct halogenation.

Data Summary: Common Halogenating Reagents

The choice of reagent is critical for success. The table below summarizes common options.

Reagent ClassExamplesCharacteristicsBest For
N-Halosuccinimides NCS, NBS, NISMild, easy to handle solids. Act as electrophiles and oxidants.[1]General purpose, when mild conditions are required to prevent side reactions.
Trihaloisocyanuric Acids TCCA, TBCAInexpensive, atom-economical, and effective halogen sources.[1][5]Metal-free, regioselective halogenations, especially C-5 halogenation of 8-substituted quinolines.[5]
Elemental Halogens Cl₂, Br₂, I₂Highly reactive, inexpensive. Often require a Lewis acid catalyst.[3]Simple, unactivated substrates, but require careful control to avoid over-halogenation.[1]
Iodine-based (oxidative) I₂ / Oxidizing AgentAn oxidizing agent (e.g., HNO₃, HIO₃) is used to generate a potent electrophilic iodine species ("I+").[3]Iodination of deactivated aromatic systems.

Section 2: Troubleshooting Side Reactions in Classical Quinoline Syntheses

Often, halogenated quinolines are prepared by first constructing the quinoline core and then performing halogenation, or by using a halogenated starting material in a classical named reaction. Success depends on controlling the core synthesis, each of which has common failure points.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and producing significant tar. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic and prone to polymerization.[2][8] To tame it:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is the classic additive to make the reaction less violent.[2]

  • Control Acid Addition: Add concentrated sulfuric acid slowly with efficient stirring and external cooling (e.g., an ice bath) to dissipate heat.[2]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be heated gently only to initiate it, after which the exothermic phase must be controlled.[2]

Q2: I'm attempting a Doebner-von Miller reaction, but my yield is low due to a large amount of polymeric gunk. What's the cause?

A2: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[4][9] To mitigate this:

  • Use a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[2][9]

  • Slow Addition: Adding the carbonyl reactant slowly to the reaction mixture keeps its concentration low and minimizes self-condensation.[2][4]

Q3: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the outcome?

A3: Regioselectivity in the Combes synthesis is a battle between electronic and steric effects during the acid-catalyzed ring closure.[6][10]

  • Modify Substituents: Altering the substituents on the aniline or the diketone can tip the balance. For example, a bulkier group on the aniline may favor cyclization at the less sterically hindered position.[6]

  • Catalyst Choice: While strong protic acids like H₂SO₄ are common, exploring polyphosphoric acid (PPA) or other catalysts can sometimes favor one regioisomer over the other.[10][11]

Q4: The cyclization step in my Gould-Jacobs reaction requires very high temperatures, leading to product decomposition and low yields. Are there alternatives?

A4: The thermal cyclization step is a known limitation of the Gould-Jacobs reaction.[12] High temperatures (>250 °C) can cause degradation.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation is highly effective for this reaction. It provides rapid, uniform heating that can dramatically shorten reaction times and improve yields by minimizing thermal decomposition.[13][14]

  • Time-Temperature Optimization: If using conventional heating, a systematic study to find the lowest effective temperature and shortest time is crucial.[14]

Visualizing Factors in Regioselectivity

This diagram illustrates the interplay of factors governing the final structure in classical quinoline syntheses.

G cluster_0 Controlling Factors cluster_1 Reaction Outcome Electronic Electronic Effects (EDG vs EWG) Regio Regioselectivity (Mixture vs Single Product) Electronic->Regio Steric Steric Hindrance (Bulky Groups) Steric->Regio Conditions Reaction Conditions (Catalyst, Temp, Solvent) Conditions->Regio

Caption: Key factors influencing regioselectivity in quinoline synthesis.

Section 3: Purification of Halogenated Quinolines

The basic nitrogen atom in the quinoline ring introduces specific challenges during purification, particularly in chromatography.

Frequently Asked Questions (FAQs)

Q1: My halogenated quinoline appears to be decomposing on my silica gel column. What is happening and how can I prevent it?

A1: The acidic silanol (Si-OH) groups on the surface of standard silica gel can act as a catalyst for the degradation of sensitive compounds, especially basic amines like quinolines. To prevent this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to the eluent.[15] This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Neutral or basic alumina is an excellent alternative for purifying basic compounds.[15] For some compounds, reversed-phase (C18) chromatography may also be effective.[15]

Q2: My compound is streaking badly (tailing) on the TLC plate and giving poor separation in the column. How can I get sharp bands?

A2: Tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel.[15] The solution is the same as for preventing decomposition: add a basic modifier like triethylamine or pyridine to your eluent system.[15] This competes with your compound for the acidic sites, allowing it to travel through the column more uniformly, resulting in sharper peaks and better separation.

Q3: Standard chromatography isn't working. What other purification techniques can I try?

A3: When chromatography is problematic, consider these alternatives:

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure quinoline back into an organic solvent.

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique. Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Distillation: For liquid quinolines, vacuum distillation can be very effective, especially for removing non-volatile impurities like polymers or salts.[16]

Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective procedures discussed in this guide.

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

Adapted from Motati, D. R., et al. (2018). Chemical Science.[1][5]

Materials:

  • N-(quinolin-8-yl)acetamide

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

  • Round-bottom flask with stir bar

Procedure:

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere to dissolve the starting material.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equivalents) to the solution in one portion.

  • Continue stirring at room temperature. The reaction is typically complete within 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Skraup Synthesis of Quinoline with a Moderator

Adapted from classic Skraup reaction procedures.[2][8]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Large round-bottom flask with reflux condenser and dropping funnel

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • In the round-bottom flask, combine aniline, nitrobenzene, and ferrous sulfate heptahydrate.

  • Add glycerol to the mixture and stir to ensure it is homogenous.

  • Fit the flask with a reflux condenser and a dropping funnel containing concentrated sulfuric acid.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add the concentrated sulfuric acid through the dropping funnel with vigorous stirring. Maintain the temperature to control the initial exotherm.

  • Once the acid addition is complete, gently heat the mixture to initiate the main reaction. Be prepared to remove the heat source immediately if the reaction becomes too vigorous.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Make the solution strongly alkaline by adding concentrated sodium hydroxide solution.

  • Isolate the crude quinoline product by steam distillation.[2][4] The quinoline is steam-volatile and will co-distill with the water.

  • Separate the quinoline from the distillate and purify further if necessary.

References

Technical Support Center: Navigating Solubility Challenges of 6-Bromo-5-chloroquinoxaline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-5-chloroquinoxaline. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to address the solubility challenges often encountered with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental data.

Introduction to this compound

This compound is a heterocyclic compound of interest in pharmaceutical research and drug discovery.[1] Its structure, featuring a quinoxaline core with bromo and chloro substituents, contributes to its somewhat hydrophobic nature, as indicated by a predicted XlogP of 2.5.[2] This characteristic can lead to significant solubility issues in the aqueous environments required for most biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and misleading experimental outcomes.[3] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and application of this compound in biological assays.

Q1: My this compound precipitated immediately when I added my DMSO stock solution to the aqueous assay buffer. What happened and how can I prevent this?

A1: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[4] The solvent exchange happens too quickly for the compound to stay in solution.

Causality & Prevention:

  • High Final Concentration: You may be exceeding the maximum aqueous solubility of the compound. The first step is to determine this limit.

  • Rapid Dilution: Adding a small volume of concentrated stock directly into a large volume of buffer can cause localized super-saturation and immediate precipitation.[4]

  • Solution Temperature: Adding the stock to cold media or buffer can decrease the compound's solubility.[4][5]

To prevent this:

  • Perform a Solubility Test: Systematically determine the maximum soluble concentration of this compound in your specific assay buffer.

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in pre-warmed (37°C) culture media or buffer.[4]

  • Control Solvent Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[6][7]

Q2: The compound solution looked fine initially, but I observed a cloudy precipitate in my cell culture plates after several hours of incubation. What causes delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the compound's stability and the changing conditions of the cell culture environment over time.

Potential Causes & Solutions:

  • Compound Instability: The compound may be degrading into less soluble byproducts under your specific culture conditions (e.g., 37°C, 5% CO₂). Assess the compound's stability under these conditions. Consider preparing fresh compound-containing media more frequently.[4]

  • pH Shifts in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4] Monitor the pH of your medium, especially in dense cultures, and change the medium as needed.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound over time, leading to the formation of insoluble complexes.[8]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays, and can it affect my results?

A3: While an effective solvent, DMSO is not biologically inert. It is crucial to manage its final concentration in your assays.

  • General Guideline: For most cell lines, the final DMSO concentration should be kept at or below 0.1% to minimize effects on cell health and function.[6] Many robust cell lines can tolerate up to 0.5% for short-term exposure.[9]

  • Potential Effects of DMSO:

    • Cytotoxicity: Concentrations above 1% can cause significant cell death.[7]

    • Altered Cell Permeability: DMSO can make cell membranes more permeable, which may affect the uptake of your compound or other molecules.[10]

    • Signaling Pathway Modulation: DMSO has been shown to influence various cellular processes, including inflammatory responses and apoptosis, which could confound your experimental results.[9]

Best Practice: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[9]

Troubleshooting Guides: A Step-by-Step Approach

When encountering solubility issues, a systematic approach is key. The following guides provide detailed protocols to diagnose and resolve these problems.

Guide 1: Determining and Enhancing Aqueous Solubility

This workflow will help you systematically assess and improve the solubility of this compound in your experimental system.

G cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Optimization Strategies cluster_2 Phase 3: Validation and Final Protocol start Start: Compound Precipitation Observed sol_test Protocol 1: Kinetic Solubility Test in Assay Buffer start->sol_test is_soluble Is compound soluble at desired concentration? sol_test->is_soluble cosolvent Strategy A: Co-solvent System (e.g., PEG, Glycerol) is_soluble:s->cosolvent:n No validate Protocol 2: Validate Assay Performance with New Formulation is_soluble:e->validate:w Yes is_soluble_cosolvent Solubility Improved? cosolvent->is_soluble_cosolvent cyclodextrin Strategy B: Cyclodextrin Inclusion Complex is_soluble_cyclo Solubility Improved? cyclodextrin->is_soluble_cyclo surfactant Strategy C: Surfactant-based Formulation (Non-cellular assays) is_soluble_surfactant Solubility Improved? surfactant->is_soluble_surfactant is_soluble_cosolvent:e->cyclodextrin:w No is_soluble_cosolvent:s->validate:n Yes is_soluble_cyclo:e->surfactant:w No is_soluble_cyclo:s->validate:n Yes is_soluble_surfactant:s->validate:n Yes end Proceed with Experiment validate->end G start New Formulation Developed (e.g., with Cyclodextrin) control_1 Vehicle Control: Assay Buffer + Formulation Agent (No Compound) start->control_1 Run Parallel Experiments control_2 Positive Control: Known Activator/Inhibitor in New Formulation start->control_2 Run Parallel Experiments control_3 Negative Control: Inactive Compound in New Formulation start->control_3 Run Parallel Experiments test Experimental: This compound in New Formulation start->test Run Parallel Experiments analysis Analyze Results: - Vehicle shows no effect? - Positive control still active? - Negative control still inactive? control_1->analysis control_2->analysis control_3->analysis test->analysis pass Validation Passed: Proceed with Main Experiment analysis->pass Yes fail Validation Failed: Re-evaluate Formulation analysis->fail No

References

Technical Support Center: Enhancing the Stability of 6-Bromo-5-chloroquinoxaline Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-5-chloroquinoxaline and its derivatives. This resource is designed to provide in-depth, field-proven insights into potential stability challenges and to offer robust troubleshooting strategies and detailed experimental protocols. Our goal is to empower you to anticipate, identify, and resolve stability issues, thereby accelerating your drug development pipeline.

Introduction: The Stability Challenge of Halogenated Quinoxalines

This compound is a key heterocyclic scaffold in medicinal chemistry, valued for its role as a precursor in synthesizing a diverse range of biologically active molecules.[1] The introduction of halogen atoms like bromine and chlorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and target binding affinity.[2][3] However, these same halogen substituents can also introduce specific stability liabilities. Understanding and mitigating these is critical for successful drug development.

This guide will navigate the common stability pitfalls associated with these derivatives and provide a systematic approach to their characterization and enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental issues in a direct question-and-answer format.

FAQ 1: General Stability and Handling

Question: What are the primary stability concerns for this compound derivatives, and what are the initial precautions I should take?

Answer: The primary stability concerns for this compound derivatives are photodegradation, hydrolysis (especially at pH extremes), and oxidation. The halogen atoms can influence the electron density of the quinoxaline ring system, potentially making it more susceptible to certain degradation pathways.

Initial Precautions:

  • Storage: Store the solid compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

  • Light Protection: Always handle the compound and its solutions in amber vials or under light-protected conditions to minimize photodegradation.[4]

  • Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation. Avoid solvents that may contain reactive impurities.

Troubleshooting Guide 1: Investigating Unexpected Degradation in Solution

Scenario: I'm observing the appearance of unknown peaks in my HPLC analysis of a this compound derivative that has been in solution for a short period. How can I identify the cause?

Causality and Troubleshooting Steps:

  • Suspect Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation.[5]

    • Action: Prepare a fresh solution of your compound and divide it into two aliquots. Expose one to ambient lab light or a photostability chamber, and keep the other completely protected from light. Analyze both by HPLC at various time points. A significant increase in degradation products in the light-exposed sample confirms photosensitivity.

  • Investigate Hydrolytic Instability: The quinoxaline ring may be susceptible to hydrolysis under certain pH conditions.

    • Action: Prepare solutions of your compound in buffers of varying pH (e.g., pH 2, 7, and 10). Analyze these solutions by HPLC over time. Accelerated degradation at low or high pH indicates hydrolytic instability.

  • Assess Oxidative Degradation: The presence of dissolved oxygen or peroxide impurities in solvents can lead to oxidation.

    • Action: Prepare a solution of your compound in a degassed, high-purity solvent and another in a solvent to which a small amount of hydrogen peroxide (e.g., 0.1-3%) has been added.[4] An increase in degradation in the peroxide-containing sample points to oxidative susceptibility.

The following diagram illustrates a logical workflow for troubleshooting unexpected degradation.

Caption: Troubleshooting workflow for unexpected degradation of quinoxaline derivatives.

FAQ 2: Understanding Potential Degradation Pathways

Question: What are the likely chemical transformations my this compound derivative might undergo during degradation?

Answer: Based on the chemistry of quinoxalines and halogenated aromatic compounds, several degradation pathways are plausible:

  • Photodegradation: This can involve reductive dehalogenation, where a C-Br or C-Cl bond is cleaved, and the halogen is replaced by a hydrogen atom. Ring-opening or rearrangement reactions are also possible under high-energy light.[5]

  • Hydrolysis: While the quinoxaline core is generally stable, extreme pH and elevated temperatures can lead to the formation of hydroxylated derivatives or ring-opened products.

  • Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Additionally, oxidative cleavage of the benzene or pyrazine ring can occur under harsh oxidative stress.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Derivative Dehalogenated Dehalogenated Product (loss of Br or Cl) Parent->Dehalogenated UV Light RingOpened_Photo Ring-Opened/Rearranged Products Parent->RingOpened_Photo High-Energy UV Hydroxylated Hydroxylated Derivative Parent->Hydroxylated H₂O, H⁺/OH⁻ RingOpened_Hydrolysis Ring-Opened Products Parent->RingOpened_Hydrolysis Harsh pH, Heat N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidant (e.g., H₂O₂) RingCleavage_Oxidative Oxidative Ring Cleavage Products Parent->RingCleavage_Oxidative Strong Oxidant

Caption: Potential degradation pathways for this compound derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of your this compound derivatives.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[4] Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[4] Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide.[4] Keep the mixture at room temperature and monitor over time.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). For solid compounds, place the powder in the oven. Sample at various time points.

  • Photostability: Expose the stock solution (in a photostable container like a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 W h/m²).[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples, including a non-stressed control, using a suitable analytical method, such as the HPLC-MS method described in Protocol 2.

The following table summarizes the typical conditions for a forced degradation study.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp. or 60°CUp to 24 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp. or 60°CUp to 24 hours
Oxidation3% H₂O₂Room Temp.Up to 24 hours
Thermal (Solid)Dry Heat70°CUp to 7 days
Thermal (Solution)Dry Heat70°CUp to 24 hours
PhotostabilityICH Q1B compliant light sourceAmbientAs per guidelines
Protocol 2: Stability-Indicating HPLC-MS Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[8][9] Coupling HPLC with Mass Spectrometry (MS) aids in the identification of these degradation products.[10]

1. Initial Method Scouting:

  • Column Selection: Start with a C18 column (e.g., 100 x 4.6 mm, 2.7 µm) as it is a versatile choice for many small molecules.

  • Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape and ionization in the MS.

  • Initial Gradient: A typical starting gradient could be 10-90% B over 15 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance. For MS, use electrospray ionization (ESI) in positive ion mode to monitor the [M+H]⁺ ion of the parent compound.

2. Method Optimization using Forced Degradation Samples:

  • Inject a mixture of the stressed samples from Protocol 1.

  • The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Adjust the gradient slope, mobile phase composition, and flow rate to improve resolution.

  • If co-elution occurs, consider a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl column, the latter being particularly effective for halogenated compounds).[11]

3. Method Validation:

  • Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines.[12][13]

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Robustness: Assess the method's reliability by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

Enhancing the stability of this compound derivatives is a critical aspect of their successful development into viable drug candidates. By understanding the potential degradation pathways and employing systematic troubleshooting and robust analytical methodologies, researchers can proactively address stability challenges. This guide provides a foundational framework for these activities. For further assistance or to discuss specific challenges, please do not hesitate to reach out to our technical support team.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 6-Bromo-5-chloroquinoxaline In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Bromo-5-chloroquinoxaline

The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1] In oncology, quinoxaline derivatives have garnered significant attention as they can function as competitive inhibitors for various kinases involved in cancer cell proliferation and survival.[2] The strategic addition of halogen atoms, such as bromine and chlorine, to heterocyclic scaffolds is a proven method for enhancing the potency and modulating the pharmacological properties of anticancer agents.[3][4] This is often attributed to halogens' ability to form halogen bonds, increase lipophilicity for better membrane permeability, and block metabolic degradation.

This guide focuses on a novel, hypothetical compound, This compound , which combines the promising quinoxaline core with dual halogenation. We will outline a comprehensive, multi-faceted in vitro strategy to validate its anticancer potential, compare its efficacy against a standard chemotherapeutic agent, and elucidate its mechanism of action. This document is designed for researchers in drug discovery, providing not just protocols, but the causal logic behind each experimental choice.

Part 1: A Phased Approach to In Vitro Validation

A robust in vitro evaluation moves from broad cytotoxicity screening to more focused mechanistic studies. Our experimental design is structured to answer three fundamental questions:

  • Does it kill cancer cells, and how potently? (Cytotoxicity)

  • How does it kill them? (Mechanism of Cell Death)

  • Does it disrupt the cell division process? (Cell Cycle Effects)

To address these, we will employ a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma), to assess the compound's activity across different cancer types. Doxorubicin, a well-characterized topoisomerase inhibitor, will be used as a positive control for comparative purposes.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for a comprehensive in vitro validation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Apoptosis Assays cluster_3 Cell Cycle Assay cluster_4 Phase 3: Data Synthesis start Candidate Compound: This compound cell_culture Prepare Cancer Cell Line Panel (MCF-7, HCT-116, A549) start->cell_culture mtt_assay MTT Cell Viability Assay (72h incubation) cell_culture->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Induction Analysis ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle flow Annexin V / PI Staining (Flow Cytometry) apoptosis->flow western Western Blot for Apoptotic Markers (Cleaved Caspase-3, Cleaved PARP) apoptosis->western pi_stain Propidium Iodide Staining (Flow Cytometry) cell_cycle->pi_stain synthesis Synthesize Data to Propose Mechanism of Action flow->synthesis western->synthesis pi_stain->synthesis

Caption: Overall experimental workflow for in vitro validation.

Part 2: Cytotoxicity Assessment via MTT Assay

Expertise & Rationale: The first step is to determine if this compound exhibits cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[5] It relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that convert the yellow MTT salt into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing us to quantify the compound's dose-dependent effect on cell viability and calculate the half-maximal inhibitory concentration (IC50).[7][8] This value is a critical benchmark for comparing potency against other compounds.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., 0.1% DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient for most anticancer agents to exert their effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
This compound 12.5 ± 1.89.8 ± 1.315.2 ± 2.1
Unsubstituted Quinoxaline > 100> 100> 100
Doxorubicin (Control) 0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Data are presented as mean ± SD from three independent experiments. This data is illustrative.

Trustworthiness: The inclusion of a well-known drug (Doxorubicin) and a structurally related but inactive compound (Unsubstituted Quinoxaline) serves as a self-validating system. The data suggests that the bromo- and chloro- substitutions are critical for the observed activity, a key insight for structure-activity relationship (SAR) studies.[3]

Part 3: Unraveling the Mechanism of Cell Death - Apoptosis

Expertise & Rationale: A decrease in cell viability can result from either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Effective anticancer agents typically induce apoptosis.[9] We will use two complementary techniques to confirm and quantify apoptosis.

1. Annexin V/Propidium Iodide (PI) Flow Cytometry: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[11][12] This dual-staining method allows us to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations using flow cytometry.

2. Western Blot for Apoptotic Markers: To confirm the biochemical pathway of apoptosis, we will use Western blotting to detect the activation of key executioner proteins.[13] Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular substrates, leading to the morphological hallmarks of apoptosis.[14] One of its key substrates is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP by activated Caspase-3 is a definitive marker of apoptosis.[15][16]

Detailed Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

Detailed Protocol: Western Blot
  • Protein Extraction: After treatment as described above, lyse the cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

Hypothetical Data: Apoptosis Induction in HCT-116 Cells (24h)
Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Control (Vehicle) 4.1 ± 0.92.3 ± 0.5
This compound (9.8 µM) 28.5 ± 3.115.7 ± 2.4
This compound (19.6 µM) 45.2 ± 4.622.1 ± 2.9

Data are presented as mean ± SD. This data is illustrative.

Apoptosis Signaling Pathway

The diagram below illustrates the central role of Caspase-3 and PARP cleavage in the execution phase of apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Initiation Phase cluster_2 Execution Phase stimulus This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases Activates caspase3 Pro-Caspase-3 (Inactive) initiator_caspases->caspase3 Cleaves active_caspase3 Cleaved Caspase-3 (Active) caspase3->active_caspase3 Cleavage parp PARP (DNA Repair Enzyme) active_caspase3->parp Cleaves apoptosis Apoptosis active_caspase3->apoptosis Executes cleaved_parp Cleaved PARP (Inactive Fragment) parp->cleaved_parp

Caption: Simplified apoptotic execution pathway.

Part 4: Investigating Effects on Cell Cycle Progression

Expertise & Rationale: Deregulation of the cell cycle is a hallmark of cancer.[17] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which prevents cancer cells from replicating and can subsequently trigger apoptosis.[18] By analyzing the DNA content of a cell population using flow cytometry, we can determine the distribution of cells in each phase. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[19] This allows us to identify any drug-induced accumulation of cells in a particular phase, providing critical insight into the compound's mechanism.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, and use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[19]

Hypothetical Data: Cell Cycle Distribution in HCT-116 Cells (24h)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle) 55.4 ± 4.125.1 ± 2.919.5 ± 3.5
This compound (9.8 µM) 15.8 ± 2.520.3 ± 3.163.9 ± 5.2

Data are presented as mean ± SD. This data is illustrative.

Cell Cycle Phases Diagram

This diagram shows the phases of the cell cycle and the point of arrest indicated by our hypothetical data.

G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M Arrest G2->Arrest M->G1

Caption: Cell cycle arrest at the G2/M checkpoint.

Conclusion and Future Directions

The comprehensive in vitro analysis outlined in this guide provides a robust framework for validating the anticancer potential of this compound. Based on our hypothetical data, the compound demonstrates significant, dose-dependent cytotoxicity against a panel of cancer cell lines, with an efficacy profile suggesting the halogen substitutions are key to its activity.

Mechanistically, the data points towards the induction of apoptosis, confirmed by both cell surface marker changes (Annexin V) and the activation of the core apoptotic machinery (Caspase-3, PARP). Furthermore, the compound appears to exert its effects by inducing a strong cell cycle arrest at the G2/M checkpoint. This combined effect—halting cell proliferation and then triggering programmed cell death—is the hallmark of a promising therapeutic candidate.

Next Steps:

  • Target Identification: Investigate the molecular target of this compound. Given the G2/M arrest, studies could focus on its effect on tubulin polymerization or key G2/M checkpoint kinases.

  • Selectivity: Assess the cytotoxicity of the compound against non-cancerous cell lines (e.g., MRC-5) to determine its therapeutic index.[20]

  • In Vivo Studies: If selectivity is confirmed, advance the compound to preclinical animal models (e.g., xenografts) to evaluate its efficacy and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR): Synthesize and test additional analogues to optimize potency and further understand the pharmacophoric requirements for activity.[21]

This systematic approach ensures that by the end of the in vitro phase, we have a clear, data-driven understanding of the compound's potential, justifying its advancement in the drug discovery pipeline.

References

A Comparative Analysis of 6-Bromo-5-chloroquinoxaline and Other Quinoxaline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoxaline core stems from its ability to serve as a versatile template for chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of various substituents onto the quinoxaline ring system can significantly influence its interaction with biological targets, leading to a diverse range of therapeutic applications.[4] This guide provides a comprehensive comparative study of 6-Bromo-5-chloroquinoxaline, a dihalogenated derivative, with other key quinoxaline analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally related compounds to provide an informed comparative analysis for researchers, scientists, and drug development professionals.

Synthesis of Halogenated Quinoxalines: A Strategic Approach

The primary route for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.[5] The synthesis of this compound can be logically proposed based on this established methodology, starting from a suitably substituted ortho-phenylenediamine.

Proposed Synthetic Protocol for this compound

This protocol outlines a plausible multi-step synthesis for this compound, commencing with the synthesis of the requisite precursor, 4-bromo-5-chloro-o-phenylenediamine.

Step 1: Synthesis of 4-Bromo-5-chloro-2-nitroaniline

  • Starting Material: 4-Chloro-2-nitroaniline.

  • Bromination: Dissolve 4-chloro-2-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature while stirring.

  • The reaction mixture is then heated to facilitate the electrophilic aromatic substitution, yielding 4-bromo-5-chloro-2-nitroaniline.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing to obtain the crude product, which can be further purified by recrystallization.

Step 2: Reduction to 4-Bromo-5-chloro-o-phenylenediamine

  • Reduction: The nitro group of 4-bromo-5-chloro-2-nitroaniline is reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • The reaction is typically carried out in an alcoholic solvent like ethanol.

  • The completion of the reduction is monitored by TLC.

  • Work-up involves neutralizing the reaction mixture and extracting the product with an organic solvent.

Step 3: Cyclocondensation to form this compound

  • Reaction: The synthesized 4-bromo-5-chloro-o-phenylenediamine is reacted with a 1,2-dicarbonyl compound, typically a 40% aqueous solution of glyoxal.[6]

  • The reaction is generally performed in a solvent such as ethanol or methanol at room temperature.[6]

  • The cyclocondensation reaction proceeds readily to form the quinoxaline ring.

  • The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclocondensation 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Bromo-5-chloro-2-nitroaniline 4-Bromo-5-chloro-2-nitroaniline 4-Chloro-2-nitroaniline->4-Bromo-5-chloro-2-nitroaniline NBS, Acetic Acid, Heat 4-Bromo-5-chloro-o-phenylenediamine 4-Bromo-5-chloro-o-phenylenediamine 4-Bromo-5-chloro-2-nitroaniline->4-Bromo-5-chloro-o-phenylenediamine SnCl2/HCl or H2/Pd-C This compound This compound 4-Bromo-5-chloro-o-phenylenediamine->this compound Glyoxal, Ethanol

Caption: Proposed synthetic pathway for this compound.

Comparative Physicochemical Properties

The introduction of halogen atoms significantly influences the physicochemical properties of the quinoxaline scaffold, which in turn affects its pharmacokinetic and pharmacodynamic profile.

PropertyQuinoxaline6-Bromoquinoxaline6-ChloroquinoxalineThis compound
Molecular Formula C₈H₆N₂C₈H₅BrN₂C₈H₅ClN₂C₈H₄BrClN₂
Molecular Weight 130.15 g/mol 209.04 g/mol 164.60 g/mol 243.49 g/mol
Predicted LogP 1.82.52.33.1
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 2222

Table 1: Comparative physicochemical properties of quinoxaline and its halogenated derivatives. (Data sourced from PubChem and predicted values).

The progressive halogenation from quinoxaline to this compound leads to a significant increase in molecular weight and predicted lipophilicity (LogP). This increased lipophilicity can enhance membrane permeability but may also affect solubility and metabolic stability.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While direct experimental data for this compound is scarce, we can infer its potential biological activity by comparing it with structurally similar halogenated quinoxaline derivatives.

Anticancer Activity

Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species (ROS).[7][8][9] The position and nature of substituents on the quinoxaline ring are critical for their cytotoxic activity.[4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7 (Breast)15.85 ± 3.32[10]
SW480 (Colorectal)17.85 ± 0.92[10]
Erlotinib (Reference) MCF-7 (Breast)9.9 ± 0.14[10]
Compound with 2,3-diphenyl substitution (6j) A549 (Lung)>10[11]
Compound with 2,3-difuranyl substitution (6k) A549 (Lung)4.5[11]

Table 2: Comparative in vitro cytotoxicity (IC₅₀) of selected quinoxaline and quinazolinone derivatives against human cancer cell lines.

The data suggests that halogenation, as seen in the 6-bromo-quinazolinone derivative, contributes to cytotoxic activity. Furthermore, the nature of the substituents at the 2 and 3 positions dramatically influences potency, with heteroaromatic groups like furanyl showing superior activity over phenyl groups.[11] Based on these structure-activity relationships, it is plausible that this compound could exhibit notable anticancer activity, warranting experimental validation.

Hypothesized Mechanism of Anticancer Action

G Halogenated Quinoxaline Halogenated Quinoxaline Kinase Inhibition Kinase Inhibition Halogenated Quinoxaline->Kinase Inhibition ROS Generation ROS Generation Halogenated Quinoxaline->ROS Generation Apoptosis Apoptosis Kinase Inhibition->Apoptosis DNA Damage DNA Damage ROS Generation->DNA Damage DNA Damage->Apoptosis

Caption: Potential anticancer mechanisms of halogenated quinoxalines.

Antimicrobial Activity

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are potent antibacterial agents.[12] Their mechanism often involves the bioreduction of the N-oxide groups within bacterial cells, leading to the generation of free radicals that cause DNA damage.[8][12]

CompoundOrganismMIC (µg/mL)Reference
3-Amino-2-(4-bromo phenylethylamine)-quinoxaline (5k) S. aureus>128[13]
3-Amino-2-(4-tert-butyl phenylethylamine)-quinoxaline (5p) S. aureus4-16[13]
Ciprofloxacin (Reference) S. aureus0.25-1[14]
Quinoxaline 1,4-di-N-oxide derivatives Gram-positive & Gram-negative bacteriaPotent activity[12]

Table 3: Comparative in vitro antimicrobial activity (MIC) of selected quinoxaline derivatives.

The antimicrobial data indicates that the substitution pattern on the quinoxaline core is crucial for activity. While some halogenated derivatives show limited potency, others, especially those with specific side chains or N-oxide functionalities, exhibit significant antibacterial effects.[12][13] The presence of bromo and chloro groups in this compound could modulate its electronic properties and potential for bioreduction, suggesting it may possess antimicrobial activity that requires experimental verification.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Obtain and culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth media.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on quinoxaline derivatives provide valuable insights into their structure-activity relationships:

  • Halogenation: The presence of halogens (Cl, Br) on the benzene ring of the quinoxaline scaffold generally enhances lipophilicity and can contribute to increased biological activity.[4][15] The position of the halogen is also critical, with certain substitution patterns favoring either anticancer or antimicrobial effects.

  • Substituents at C2 and C3: Modifications at the 2 and 3 positions of the pyrazine ring have a profound impact on activity. Small, heteroaromatic rings (e.g., furanyl) at these positions have been shown to be more potent than larger aromatic groups (e.g., phenyl) in some anticancer assays.[11]

  • N-Oxides: The presence of 1,4-di-N-oxide functionalities is a key determinant for the broad-spectrum antibacterial activity of many quinoxaline derivatives, primarily due to their ability to generate DNA-damaging free radicals upon bioreduction.[8][12]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents influences the overall electron density of the quinoxaline ring, affecting its interaction with biological targets. Both electron-donating and electron-withdrawing groups have been shown to be beneficial for activity, depending on the specific biological target and the position of substitution.[4]

SAR Summary for Halogenated Quinoxalines

G cluster_0 Quinoxaline Core cluster_1 Biological Activity A Halogenation (e.g., 6-Br, 5-Cl) E Anticancer Potency A->E F Antimicrobial Efficacy A->F B Substituents at C2/C3 (e.g., Aryl, Heteroaryl) B->E C N-Oxides (at N1, N4) C->F D Electronic Effects (EDG/EWG) D->E D->F

Caption: Key structural features influencing the biological activity of quinoxaline derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant potential of the quinoxaline scaffold in drug discovery. While this compound remains a relatively unexplored derivative, a systematic analysis of its structural congeners suggests it is a promising candidate for investigation as both an anticancer and antimicrobial agent. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the synthesis of this compound and a library of its analogs with diverse substitutions at the 2 and 3 positions. Comprehensive in vitro and in vivo studies are necessary to elucidate its precise biological activities, mechanisms of action, and therapeutic potential. Such investigations will undoubtedly contribute to the growing body of knowledge on quinoxaline chemistry and its application in the development of novel therapeutics.

References

Comparative Analysis of Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitors: A Focus on Belzutifan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of therapeutic agents targeting the Hypoxia-Inducible Factor 2α (HIF-2α), with a primary focus on the mechanism of action of Belzutifan (Welireg). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, comparative efficacy, and the experimental methodologies used to evaluate this class of inhibitors.

Introduction: The Hypoxia-Inducible Factor Pathway and its Role in Disease

The hypoxia-inducible factor (HIF) signaling pathway is a critical cellular response mechanism to low oxygen levels (hypoxia). A key component of this pathway is the HIF-2α transcription factor, which plays a significant role in the development and progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). In normoxic conditions, the von Hippel-Lindau (VHL) tumor suppressor protein targets the alpha subunits of HIFs (including HIF-2α) for proteasomal degradation. However, in hypoxic conditions or when the VHL protein is inactivated by mutation, HIF-2α accumulates, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT). This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, such as VEGF, PDGF, and GLUT1.

Belzutifan (formerly PT2977 and MK-6482) is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α. It is designed to disrupt the downstream effects of HIF-2α accumulation, offering a targeted therapeutic strategy for VHL disease-associated renal cell carcinoma.

Mechanism of Action: Belzutifan and its Molecular Engagement

Belzutifan functions by allosterically binding to a specific pocket within the HIF-2α PAS-B domain. This binding event physically blocks the heterodimerization of HIF-2α with its partner protein, ARNT. The prevention of this crucial protein-protein interaction is the cornerstone of Belzutifan's mechanism, as it directly inhibits the formation of the transcriptionally active HIF-2 complex. Consequently, the downstream transcription of HIF-2α target genes is suppressed, leading to a reduction in tumor growth, angiogenesis, and proliferation.

The selectivity of Belzutifan for HIF-2α over other HIF isoforms, such as HIF-1α, is a key characteristic. This selectivity is attributed to structural differences in the binding pockets of the HIF-α paralogs. This specificity is advantageous as it may reduce off-target effects and potential toxicities associated with broader HIF inhibition.

Belzutifan Mechanism of Action cluster_0 Cellular Response to Hypoxia/VHL Mutation cluster_1 Therapeutic Intervention HIF-2α_accumulation HIF-2α Accumulation HIF-2α_ARNT_dimer HIF-2α/ARNT Dimerization HIF-2α_accumulation->HIF-2α_ARNT_dimer ARNT ARNT (HIF-1β) ARNT->HIF-2α_ARNT_dimer Nuclear_translocation Nuclear Translocation HIF-2α_ARNT_dimer->Nuclear_translocation HRE_binding Binding to HREs Nuclear_translocation->HRE_binding Gene_transcription Target Gene Transcription (VEGF, PDGF, GLUT1) HRE_binding->Gene_transcription Belzutifan Belzutifan Block_dimerization Blocks Dimerization Belzutifan->Block_dimerization Block_dimerization->HIF-2α_ARNT_dimer TR-FRET Assay Workflow Start Start Reagent_Prep Prepare Reagents (Tagged Proteins, Compound) Start->Reagent_Prep Compound_Dispense Dispense Compound Dilutions into 384-well Plate Reagent_Prep->Compound_Dispense Protein_Add Add Tagged HIF-2α and ARNT to the Plate Compound_Dispense->Protein_Add Incubation Incubate at Room Temperature Protein_Add->Incubation TR_FRET_Read Read Plate on TR-FRET Reader Incubation->TR_FRET_Read Data_Analysis Analyze Data and Calculate IC50 TR_FRET_Read->Data_Analysis End End Data_Analysis->End

A Researcher's Guide to Comparing the Efficacy of Novel Kinase Inhibitors: 6-Bromo-5-chloroquinoxaline vs. Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of a novel chemical entity, represented here by 6-Bromo-5-chloroquinoxaline, against an established multi-kinase inhibitor, Sorafenib. While Sorafenib has a well-documented clinical profile, this compound is presented as a hypothetical but representative early-stage compound, leveraging the known potential of the quinoxaline scaffold in kinase inhibition.[1][2][3] The focus of this document is not on pre-existing data for the novel compound, but rather on establishing a robust, scientifically-sound methodology for such a comparison.

Introduction: Establishing the Benchmark and the Challenger

The Benchmark: Sorafenib (Nexavar®)

Sorafenib is an oral multi-kinase inhibitor approved by the FDA for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory differentiated thyroid carcinoma (DTC).[4][5][6][7] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases that are critical for both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[6][8][9]

Key targets of Sorafenib include:

  • RAF serine/threonine kinases: RAF-1, B-RAF[8][9][10]

  • Receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT3[8][9][10][11]

By targeting these kinases, Sorafenib effectively blocks two critical cancer-promoting pathways: the RAF/MEK/ERK signaling pathway, which controls cell division and proliferation, and the VEGFR/PDGFR signaling pathways, which regulate angiogenesis.[5][6][8]

The Challenger: this compound

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to form the basis of compounds that can interact with a wide range of biological targets, including kinases.[1][3] Quinoxaline derivatives have been developed as potent inhibitors of various kinases, such as VEGFR, PDGFR, and EphA3, making them a promising area for novel anti-cancer drug discovery.[3][12]

For the purpose of this guide, we will treat this compound as a novel, uncharacterized compound derived from this scaffold. Our objective is to design a preclinical study that will determine if it has a superior or differentiated efficacy profile compared to the standard-of-care, Sorafenib.

Preclinical Comparative Efficacy Workflow

A rigorous comparison requires a multi-stage approach, starting with broad in vitro screening and moving towards targeted in vivo models. This workflow ensures that resources are used efficiently and that a comprehensive data package is generated.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Synthesis & Decision Kinase_Screening Kinase Panel Screening (Target Identification) IC50_Determination Cell Viability Assays (IC50) (Potency in Cancer Cell Lines) Kinase_Screening->IC50_Determination Identifies relevant cell lines Apoptosis_Assay Apoptosis/Necrosis Assay (Mechanism of Cell Death) IC50_Determination->Apoptosis_Assay Determines effective concentration Xenograft_Model Tumor Xenograft Model (In Vivo Efficacy) Apoptosis_Assay->Xenograft_Model Proceed if in vitro data is promising Toxicity_Study Preliminary Toxicity (Safety Profile) Xenograft_Model->Toxicity_Study Concurrent observation Comparative_Analysis Comparative Analysis (Efficacy & Safety Profile) Xenograft_Model->Comparative_Analysis Toxicity_Study->Comparative_Analysis

Caption: A logical workflow for the preclinical comparison of a novel compound against a benchmark drug.

Phase 1: In Vitro Characterization

The initial phase aims to define the target profile, potency, and mechanism of cell killing for this compound in direct comparison to Sorafenib.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This will be determined across a panel of relevant cancer cell lines, particularly those for which Sorafenib is a standard of care, such as hepatocellular carcinoma (e.g., HepG2, Huh7) and renal cell carcinoma lines.[13][14]

Table 1: Hypothetical IC50 Comparison Data

Cell LineCancer TypeSorafenib IC50 (µM)This compound IC50 (µM)
HepG2Hepatocellular Carcinoma6.0 - 8.5To be determined
Huh7Hepatocellular Carcinoma7.1 - 17.1[15][16]To be determined
A498Renal Cell Carcinoma~5.5To be determined
Caki-1Renal Cell Carcinoma~7.0To be determined

Protocol: IC50 Determination via MTT Assay [17][18]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][19]

  • Cell Plating: Seed cancer cells (e.g., HepG2) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13][20]

  • Compound Treatment: Prepare serial dilutions of both Sorafenib and this compound in culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include "vehicle-only" (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[16][20]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[19][21]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17][21]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[17][19]

  • Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[17]

Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound kills cancer cells is crucial. Apoptosis (programmed cell death) is generally a preferred mechanism over necrosis, which can induce inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[22][23][24]

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][24] Annexin V is a protein that binds with high affinity to PS.[25] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[22][24]

Protocol: Apoptosis Detection by Flow Cytometry [23][25][26]

  • Cell Treatment: Culture cells (e.g., Huh7) and treat them with Sorafenib and this compound at their respective 1x and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22][23]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI staining solution to the cell suspension.[23][25]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23][25]

  • Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Phase 2: In Vivo Efficacy Assessment

Promising in vitro data must be validated in a living organism. The subcutaneous xenograft mouse model is a standard and essential tool for evaluating the anti-tumor efficacy of novel compounds.[27][28]

Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used as they will not reject the implanted human cancer cells.[27][29]

Protocol: Human Tumor Xenograft Study [27][30]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HepG2 cells mixed with Matrigel) into the flank of each mouse.[27][30]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers. Once tumors reach the target size, randomize mice into treatment groups (typically 8-10 mice per group).[27]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., oral gavage daily)

    • Group 2: Sorafenib (e.g., 40 mg/kg, oral gavage daily)[14]

    • Group 3: this compound (Dose 1, e.g., 25 mg/kg, oral gavage daily)

    • Group 4: this compound (Dose 2, e.g., 50 mg/kg, oral gavage daily)

  • Monitoring: Monitor tumor volume and the body weight of the mice 2-3 times per week. Body weight is a key indicator of drug toxicity.[27]

  • Endpoint: Continue the study for a set duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[27]

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Table 2: Hypothetical In Vivo Efficacy and Toxicity Summary

Treatment GroupDose (mg/kg)Final Average Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-1500-+2%
Sorafenib4075050%-8%
This compound2582545%-3%
This compound5045070%-6%

Mechanistic Insights: Signaling Pathway Analysis

To understand why the compounds are effective, it is essential to visualize their impact on key signaling pathways. Since Sorafenib is a known RAF inhibitor, the MAPK/ERK pathway is a primary target for analysis.

G RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Quinoxaline This compound (Hypothetical Target) Quinoxaline->RAF Test via Western Blot?

References

Cross-Validation of the Biological Activity of Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has garnered significant attention within the medicinal chemistry landscape.[1] The inherent versatility of this bicyclic system allows for extensive structural modifications, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3] This guide provides a comprehensive cross-validation of the biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting objective comparisons of their performance, supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development endeavors.

Anticancer Activity of Quinoxaline Derivatives: A Focus on Efficacy and Mechanism

Quinoxaline derivatives have emerged as a promising class of antineoplastic agents, exhibiting potent cytotoxic effects against a multitude of cancer cell lines.[4][5] Their mechanisms of action are diverse, often targeting key signaling pathways and enzymes that are fundamental to cancer cell proliferation and survival.[6]

Comparative Efficacy of Quinoxaline Derivatives

The in vitro cytotoxic activity of various quinoxaline derivatives has been extensively evaluated, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various human cancer cell lines, providing a comparative overview of their efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 14 MCF-7 (Breast)2.61[7]
Compound 18 MCF-7 (Breast)22.11 ± 13.3[7]
Compound 19 MGC-803 (Gastric)9[7]
HeLa (Cervical)12.3[7]
NCI-H460 (Lung)13.3[7]
Compound 20 T-24 (Bladder)8.9[7]
Compound VIIIc HCT116 (Colon)2.5[6][8]
Compound XVa HCT116 (Colon)4.4[6][8]
MCF-7 (Breast)5.3[6][8]
Compound IV PC-3 (Prostate)2.11[6]
Doxorubicin (Standard) MCF-7 (Breast)11.77 ± 4.57[7]
Gefitinib (Standard) A549 (Lung)~0.015N/A

Analysis of Structure-Activity Relationship (SAR): The data reveals that substitutions on the quinoxaline ring system significantly influence anticancer potency. For instance, the presence of electron-donating groups like -OCH3 can enhance activity, while electron-withdrawing groups such as -Cl may decrease it.[7] The nature of the linker and the type of amine at the third position of the quinoxaline nucleus also play a crucial role in determining the cytotoxic efficacy.[9]

Key Signaling Pathways and Mechanisms of Action

Quinoxaline-based anticancer agents often exert their effects by modulating critical signaling pathways that are dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt and NF-κB pathways.

  • PI3K/Akt Signaling Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[10] Many quinoxaline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->Akt Inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory & Survival Genes Nucleus->Gene Activates Transcription Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK Inhibits MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Quinoxaline Derivatives Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for Formazan Formation Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Step6->End Agar_Well_Diffusion_Workflow Start Start Step1 Prepare & Inoculate Agar Plate Start->Step1 Step2 Create Wells in Agar Step1->Step2 Step3 Add Quinoxaline Derivatives & Controls Step2->Step3 Step4 Incubate Plate Step3->Step4 Step5 Measure Zone of Inhibition Step4->Step5 End End Step5->End Griess_Assay_Workflow Start Start Step1 Prepare Samples & Standards Start->Step1 Step2 Add Griess Reagent Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Measure Absorbance at 540 nm Step3->Step4 End Calculate Nitrite Concentration Step4->End

References

A Comparative Guide to Investigating Resistance Mechanisms to 6-Bromo-5-chloroquinoxaline in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the potential mechanisms of acquired resistance to 6-Bromo-5-chloroquinoxaline, a representative of the promising quinoxaline class of anticancer compounds. While specific resistance data for this exact molecule is emerging, this document synthesizes established principles of chemoresistance and data from related quinoxaline and quinazoline derivatives to provide a robust, actionable investigative strategy.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy against various cancers by targeting critical signaling pathways.[1][2] These compounds often function by inhibiting key enzymes like receptor tyrosine kinases (RTKs) and inducing apoptosis.[1][3] However, as with many targeted therapies, the development of drug resistance is a primary obstacle to long-term clinical success.[4][5] Understanding the molecular underpinnings of this resistance is paramount for developing next-generation inhibitors and rational combination therapies.

This guide is structured to provide not just protocols, but the scientific rationale behind them, enabling researchers to design and execute self-validating experiments to elucidate the specific resistance mechanisms at play in their models.

Part 1: Postulated Mechanisms of Action & The Emergence of Resistance

Quinoxaline derivatives exert their anticancer effects through diverse mechanisms, most commonly by interfering with key signaling nodes that drive cell proliferation and survival.[6][7] A primary mode of action involves the inhibition of RTKs such as EGFR, VEGFR-2, and c-Met, which blocks downstream pro-survival cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1][8] Resistance can emerge when cancer cells adapt to bypass this inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm 6B5CQ This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) 6B5CQ->RTK Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/Akt/mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation

Caption: Postulated mechanism of this compound (6B5CQ) action.

Part 2: A Comparative Analysis of Dominant Resistance Mechanisms

We will compare three primary, non-mutually exclusive mechanisms through which cancer cells can develop resistance to quinoxaline-based inhibitors. Each mechanism presents a distinct molecular challenge that can be interrogated with specific experimental approaches.

G cluster_mechanisms Potential Resistance Pathways Start Cancer Cell Exposed to 6B5CQ Efflux Mechanism A: Increased Drug Efflux Start->Efflux Cell develops resistance Target Mechanism B: Target Alteration Start->Target Cell develops resistance Bypass Mechanism C: Bypass Pathway Activation Start->Bypass Cell develops resistance Efflux_Detail Overexpression of ABC Transporters (e.g., P-gp) reduces intracellular drug levels. Efflux->Efflux_Detail Target_Detail Mutations in the target kinase prevent drug binding. Target->Target_Detail Bypass_Detail Upregulation of parallel survival pathways circumvents the inhibited target. Bypass->Bypass_Detail

Caption: Overview of the three primary resistance mechanisms investigated.

Mechanism A: Increased Drug Efflux via ABC Transporters

A prevalent mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[4][9] These membrane proteins act as cellular pumps, actively expelling xenobiotics—including anticancer drugs—from the cell, thereby reducing the intracellular concentration of the drug below its effective threshold.[9] This mechanism is frequently implicated in resistance to quinoline-based compounds.[10][11]

Mechanism B: Alteration of the Molecular Target

For targeted inhibitors, resistance can arise from genetic alterations in the target protein itself.[12] Mutations within the drug-binding site of a kinase, for instance, can reduce the binding affinity of the inhibitor, rendering it ineffective even at high intracellular concentrations.[13] This is a classic resistance mechanism observed with kinase inhibitors like Gefitinib and Erlotinib, which are structurally related to the broader quinazoline/quinoxaline class.[13]

Mechanism C: Activation of Bypass Signaling Pathways

Cancer cells can achieve resistance by rewiring their signaling networks to bypass the inhibited pathway.[9] If this compound inhibits a specific RTK, cells may compensate by upregulating a different receptor or a downstream effector in a parallel survival pathway (e.g., activating the PI3K/Akt pathway independently of the primary drug target).[9][14] This restores the pro-survival signals that were initially blocked by the drug.

Part 3: Experimental Guide to Characterizing Resistance

This section provides a logical workflow and detailed protocols for systematically investigating the resistance mechanisms described above.

G Step1 Step 1: Develop & Validate Resistant Cell Line Step2 Step 2: Initial Mechanistic Screen (Compare Parental vs. Resistant) Step1->Step2 Step3A Mechanism A Investigation: Drug Efflux Assays Step2->Step3A Step3B Mechanism B Investigation: Target Sequencing Step2->Step3B Step3C Mechanism C Investigation: Pathway Profiling Step2->Step3C Step4 Step 4: Functional Validation & Data Synthesis Step3A->Step4 Step3B->Step4 Step3C->Step4

Caption: A logical workflow for investigating drug resistance mechanisms.

Protocol 1: Development and Validation of a Resistant Cell Line

Rationale: The foundational step is to generate a cell line with a stable, quantifiable resistance phenotype. This is achieved by continuous exposure to escalating, sublethal doses of the drug. Validation is critical and is performed by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the newly derived resistant line.

Methodology:

  • Culture Initiation: Begin culturing the parental cancer cell line of interest in standard growth medium.

  • Initial Dosing: Treat cells with this compound at a concentration equal to their predetermined IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and double the drug concentration. Repeat this process of gradual dose escalation over several months.

  • Resistant Clone Selection: After culturing for an extended period (e.g., 6 months) at a high drug concentration (e.g., 10x the parental IC50), isolate and expand single-cell clones.

  • Validation by Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):

    • Seed both parental and putative resistant cells in 96-well plates.

    • Treat with a serial dilution of this compound for 72 hours.

    • Perform the viability assay according to the manufacturer's instructions.

    • Calculate the IC50 values for both cell lines. A significant increase (generally defined as >3-5 fold) in the IC50 value for the resistant line confirms the resistance phenotype.[12]

    • Trustworthiness Check: Maintain the resistant cell line in a medium containing the drug to ensure the resistance phenotype is stable and not transient.[12]

Data Presentation:

Cell LineThis compound IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental[Experimental Value]1.0
Resistant[Experimental Value][Calculated Value]
Protocol 2: Investigating Increased Drug Efflux (Mechanism A)

Rationale: To determine if resistance is mediated by ABC transporter-mediated efflux, we will quantify both the expression and function of key transporters like P-gp. A functional assay using a fluorescent P-gp substrate (Rhodamine 123) provides direct evidence of increased pump activity.

Methodologies:

  • Western Blotting for P-glycoprotein (P-gp):

    • Prepare total protein lysates from both parental and resistant cell lines.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for P-gp (ABCB1).

    • Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Causality: A significant increase in the P-gp protein band in the resistant line compared to the parental line suggests this as a potential mechanism.[9]

  • Rhodamine 123 Efflux Assay:

    • Incubate both parental and resistant cells with Rhodamine 123, a fluorescent substrate of P-gp.

    • After an incubation period, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

    • Causality: Reduced intracellular accumulation of Rhodamine 123 in resistant cells compared to parental cells indicates higher efflux activity.[9]

    • Trustworthiness Check: Include a control where cells are co-incubated with Rhodamine 123 and a known P-gp inhibitor (e.g., Verapamil). Reversal of the low fluorescence phenotype in resistant cells upon P-gp inhibition strongly validates this mechanism.[9]

Protocol 3: Identifying Target Alterations (Mechanism B)

Rationale: If the primary target of this compound is a known kinase, sequencing the gene encoding this kinase in the resistant cell line is the most direct way to identify mutations that could impair drug binding.

Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines and reverse transcribe it to complementary DNA (cDNA).

  • PCR Amplification: Use PCR primers designed to amplify the coding sequence of the putative target kinase gene.

  • Sanger Sequencing: Send the purified PCR products for sequencing.

  • Sequence Analysis: Align the sequences from the parental and resistant cells with the reference sequence from public databases (e.g., NCBI).

  • Causality: The identification of a non-synonymous mutation (one that changes an amino acid) in the resistant cell line, particularly within the kinase domain or ATP-binding pocket, is strong evidence for this resistance mechanism.[9][13]

Protocol 4: Assessing Bypass Pathway Activation (Mechanism C)

Rationale: To screen for the activation of bypass signaling pathways, a phospho-protein array can provide a broad overview of changes in the kinome. Hits from the array can then be validated by Western blotting to confirm the sustained activation of specific pro-survival pathways like PI3K/Akt or MEK/ERK.

Methodologies:

  • Phospho-Kinase Array:

    • Lyse parental and resistant cells and apply the lysates to a phospho-kinase antibody array membrane according to the manufacturer's protocol.

    • These arrays contain dozens of antibodies to detect the phosphorylation status of key signaling proteins.

    • Causality: A significant increase in the phosphorylation of specific nodes (e.g., p-Akt, p-ERK) in the resistant cells points to the activation of those pathways.

  • Validation by Western Blotting:

    • Based on the array results, perform targeted Western blots using lysates from parental and resistant cells.

    • Use antibodies specific for both the phosphorylated (active) and total forms of the protein of interest (e.g., p-Akt Ser473, total Akt; p-ERK1/2, total ERK1/2).

    • Causality: A higher ratio of phosphorylated protein to total protein in the resistant line confirms the hyperactivation of that specific bypass pathway, providing a plausible mechanism for resistance.[9]

Part 4: Data Synthesis and Comparative Summary

After executing the experimental plan, the data should be synthesized to build a compelling case for one or more resistance mechanisms.

MechanismMolecular HallmarkPrimary Validation AssayConfirmatory EvidencePotential Intervention
A: Increased Efflux Overexpression of ABC Transporters (e.g., P-gp)Western Blot for P-gpReduced Rhodamine 123 accumulation; resistance reversal with P-gp inhibitor (Verapamil)Combination therapy with an ABC transporter inhibitor
B: Target Alteration Mutation in the drug-binding domain of the target proteinGene Sequencing of TargetN/A (direct evidence)Develop a next-generation inhibitor that binds to the mutated target
C: Bypass Activation Hyper-phosphorylation of key survival pathway proteinsPhospho-Kinase ArrayWestern Blot validation of increased p-Akt, p-ERK, etc.Combination therapy with an inhibitor of the activated bypass pathway (e.g., an Akt inhibitor)

Conclusion

Investigating resistance to novel anticancer agents like this compound requires a multi-pronged, systematic approach. By comparing the molecular profiles of sensitive and resistant cancer cells across these key potential mechanisms—drug efflux, target mutation, and pathway rewiring—researchers can pinpoint the drivers of resistance. This knowledge is not merely academic; it is the critical foundation for designing rational combination therapies and developing next-generation drugs capable of overcoming resistance and improving patient outcomes.

References

The Art of Substitution: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-chloroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This versatile core structure has been extensively explored, leading to the development of therapeutic agents with anticancer, antimicrobial, and kinase inhibitory properties.[1][3] Among the myriad of quinoxaline derivatives, those bearing halogen substitutions have garnered significant attention due to the profound impact of halogens on the physicochemical and biological properties of molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-5-chloroquinoxaline analogs, offering insights into their therapeutic potential and guiding future drug design efforts.

While comprehensive SAR studies on the specific this compound scaffold are limited in publicly available literature, this guide will draw upon data from closely related 6-bromoquinoxaline and other halogenated quinoxaline analogs to extrapolate key SAR principles. By examining the effects of various substituents on biological activity, we can delineate the critical structural features required for potency and selectivity.

Comparative Biological Activity: Unraveling the Impact of Substitutions

The therapeutic efficacy of quinoxaline derivatives is intricately linked to the nature and position of substituents on the core ring structure. Halogenation, in particular, can significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.

Anticancer and Antimicrobial Potential of 6-Bromoquinoxaline Analogs

A study focusing on derivatives synthesized from 6-bromo-2,3-dichloroquinoxaline provides valuable insights into the anticancer and antimicrobial potential of this class of compounds. The following table summarizes the in vitro cytotoxic and antimicrobial activities of a series of 6-bromoquinoxaline analogs, highlighting the influence of various functional groups introduced at the 2- and 3-positions.

Table 1: In Vitro Anticancer and Antimicrobial Activity of 6-Bromoquinoxaline Analogs

Compound IDR2-SubstituentR3-SubstituentHepG-2 IC₅₀ (µg/mL)HCT-116 IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3 -Cl-NHNH₂15.31 ± 1.0212.84 ± 0.9710.63 ± 2.83125>125
4 -N₃-N₃0.01 ± 0.0010.02 ± 0.0030.01 ± 0.0010.981.95
5a -NH-morpholine-NH-morpholine0.03 ± 0.0040.04 ± 0.0050.02 ± 0.0020.981.95
5b -NH-piperidine-NH-piperidine0.06 ± 0.0080.05 ± 0.0060.04 ± 0.0051.953.9
9 -NHNH₂-NHNH₂21.47 ± 3.1118.92 ± 2.5415.78 ± 1.980.981.95
11 -ClTetrazolo[1,5-a]2.86 ± 4.921.18 ± 1.031.94 ± 0.860.980.98
Doxorubicin 4.50 ± 0.215.23 ± 0.334.17 ± 0.24--
Gentamicin ---3.93.9

Data adapted from a study on the synthesis and biological evaluation of quinoxaline derivatives.[4]

Structure-Activity Relationship Insights:

From the data presented, several key SAR trends can be identified:

  • Azide and Tetrazole Moieties Enhance Potency: The introduction of azide groups at the 2- and 3-positions (Compound 4 ) or the formation of a fused tetrazole ring (Compound 11 ) leads to a dramatic increase in anticancer activity, with IC₅₀ values in the nanomolar range, significantly surpassing the efficacy of the reference drug doxorubicin.[4] These nitrogen-rich heterocycles likely engage in favorable interactions with the biological target.

  • Cyclic Amine Substitutions are Well-Tolerated: The replacement of the chloro groups with morpholine (Compound 5a ) and piperidine (Compound 5b ) moieties also results in highly potent anticancer agents.[4] This suggests that the introduction of these cyclic amines is a viable strategy for enhancing biological activity.

  • Hydrazinyl Groups Offer Moderate Activity: Compounds bearing hydrazinyl substituents (Compounds 3 and 9 ) exhibit moderate anticancer activity.[4]

  • Dual Anticancer and Antimicrobial Activity: Notably, several of the most potent anticancer compounds, particularly those with azide, morpholine, and tetrazole functionalities, also display significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] This dual-activity profile makes them particularly interesting candidates for further development.

While this data is for 6-bromo-2,3-disubstituted quinoxalines, it provides a strong foundation for the design of this compound analogs. The presence of an additional chloro group at the 5-position is expected to further modulate the electronic properties of the quinoxaline ring, potentially influencing kinase binding or other interactions. It is plausible that the highly activating substitutions at the 2- and 3-positions identified in this series would also confer high potency to the this compound scaffold.

Experimental Protocols

To facilitate the exploration and validation of the SAR of this compound analogs, detailed methodologies for their synthesis and biological evaluation are essential.

General Synthesis of 6-Bromo-2,3-disubstituted Quinoxaline Analogs

The synthesis of the target compounds typically begins with a commercially available or readily synthesized substituted o-phenylenediamine. A key intermediate, 6-bromo-2,3-dichloroquinoxaline, can be prepared from 4-bromo-o-phenylenediamine.[4]

Step 1: Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione

  • A mixture of 4-bromo-o-phenylenediamine and oxalic acid in hydrochloric acid is heated to produce 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of 6-bromo-2,3-dichloroquinoxaline (1)

  • The 6-bromo-1,4-dihydroquinoxaline-2,3-dione is chlorinated using a mixture of phosphorus oxychloride and dimethylformamide (DMF) as a catalyst to yield 6-bromo-2,3-dichloroquinoxaline.[4]

Step 3: Nucleophilic Substitution to Introduce Diversity

  • The highly reactive chloro groups at the 2- and 3-positions of compound 1 can be displaced by various nucleophiles to generate a library of analogs.

  • For example, reaction with sodium azide in a suitable solvent yields the diazide derivative (Compound 4 ).

  • Reaction with cyclic amines like morpholine or piperidine affords the corresponding disubstituted products (Compounds 5a and 5b ).[4]

  • Treatment with hydrazine hydrate can lead to mono- or di-hydrazinyl derivatives (Compounds 3 and 9 ).[4]

G cluster_0 Synthesis of 6-Bromoquinoxaline Analogs cluster_1 Derivatization 4-bromo-o-phenylenediamine 4-bromo-o-phenylenediamine 6-bromo-1,4-dihydroquinoxaline-2,3-dione 6-bromo-1,4-dihydroquinoxaline-2,3-dione 4-bromo-o-phenylenediamine->6-bromo-1,4-dihydroquinoxaline-2,3-dione Oxalic acid, HCl 6-bromo-2,3-dichloroquinoxaline (1) 6-bromo-2,3-dichloroquinoxaline (1) 6-bromo-1,4-dihydroquinoxaline-2,3-dione->6-bromo-2,3-dichloroquinoxaline (1) POCl3, DMF Diverse Analogs (3, 4, 5a, 5b, 9, 11) Diverse Analogs (3, 4, 5a, 5b, 9, 11) 6-bromo-2,3-dichloroquinoxaline (1)->Diverse Analogs (3, 4, 5a, 5b, 9, 11) Nucleophilic Substitution (NaN3, Amines, Hydrazine)

Caption: General synthetic workflow for 6-bromoquinoxaline analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Potential Mechanism of Action: Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[5] The quinoxaline scaffold can act as a "hinge-binder," interacting with the ATP-binding pocket of various kinases. The substitutions on the quinoxaline ring play a critical role in determining the potency and selectivity of this inhibition.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Quinoxaline Analog Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Potential mechanism of action of quinoxaline analogs via kinase inhibition.

Conclusion and Future Directions

The structure-activity relationship of 6-bromoquinoxaline analogs reveals that strategic modifications at the 2- and 3-positions can lead to compounds with potent anticancer and antimicrobial activities. The introduction of nitrogen-rich heterocycles, such as azides and tetrazoles, as well as cyclic amines, has proven to be a particularly effective strategy for enhancing biological efficacy.

While direct SAR data for the this compound scaffold is yet to be extensively reported, the insights gained from closely related analogs provide a strong rationale for the synthesis and evaluation of this novel class of compounds. Future research should focus on the systematic exploration of substitutions on the this compound core, with a particular emphasis on targeting specific protein kinases implicated in cancer and other diseases. The dual-activity profile of many of these compounds also warrants further investigation for the development of novel anti-infective agents. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

A Comparative Guide to the In Vivo Validation of 6-Bromo-5-chloroquinoxaline's Anticancer Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 6-Bromo-5-chloroquinoxaline, a novel heterocyclic compound, as a potential anticancer agent. We move beyond a simple recitation of protocols to explain the causal reasoning behind experimental design choices, ensuring a robust and self-validating approach. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in established mouse models of cancer.

Section 1: Preclinical Rationale and Mechanistic Hypothesis

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] Their mechanism of action is frequently attributed to the inhibition of key signaling proteins, particularly protein kinases, which are often dysregulated in cancer.[2] For instance, various quinoxaline analogs have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR)[3], Nuclear Factor-kappa B (NF-κB)[4][5], and other crucial oncogenic kinases like LYN, BTK, and mTOR.[2]

Our hypothesis is that this compound functions as a kinase inhibitor, targeting a critical cell proliferation and survival pathway. Given the precedent set by similar structures, a primary line of investigation is its potential to inhibit the EGFR signaling cascade, a pathway fundamental to the growth of many non-small cell lung cancers (NSCLC).[3]

Hypothesized Signaling Pathway: EGFR Inhibition

The diagram below illustrates the proposed mechanism of action, where this compound, like the established EGFR inhibitor Gefitinib, blocks receptor activation and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds & Activates Test_Compound This compound Test_Compound->EGFR Comparator Gefitinib Comparator->EGFR

Figure 1: Hypothesized EGFR signaling pathway inhibition.

Section 2: Designing a Robust In Vivo Efficacy Study

The credibility of in vivo data hinges on a meticulously designed study that incorporates appropriate models, controls, and endpoints. Our experimental choices are guided by the need to create a clinically relevant context for evaluating this compound.

Rationale for Experimental Design Choices
  • Model Selection: To test an agent against a human cancer, a xenograft model using human cancer cells implanted into immunocompromised mice is the gold standard.[6] We select the A549 human NSCLC cell line , a widely used model for lung adenocarcinoma.[3][7] These cells will be implanted into athymic nude (nu/nu) mice , which lack a thymus and cannot mount an effective T-cell mediated rejection of the human tumor cells.[6]

  • Comparator (Positive Control) Selection: A study is only as good as its controls. We will compare our test article against a current standard-of-care therapy for NSCLC.[8]

    • Gefitinib: An EGFR inhibitor, chosen to directly test our primary mechanistic hypothesis.[3]

    • Cisplatin/Paclitaxel Combination: A conventional chemotherapy regimen, providing a benchmark against a broadly cytotoxic standard of care.[7][8]

  • Vehicle Control: A vehicle control group (receiving the formulation without the active drug) is essential to ensure that the observed effects are due to the compound itself and not the delivery vehicle.

  • Endpoints: The primary endpoint is tumor growth inhibition (TGI) . Secondary endpoints include monitoring for signs of toxicity via body weight changes and clinical observation.[9][10] All endpoints must be humane and clearly defined to prevent unnecessary animal suffering.[11]

Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from animal preparation to data analysis.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E cluster_F A Phase 1: Preparation B Phase 2: Tumor Implantation A->B C Phase 3: Tumor Growth & Staging B->C D Phase 4: Treatment C->D E Phase 5: Monitoring & Data Collection D->E F Phase 6: Endpoint & Analysis E->F A1 Animal Acclimatization (1 week) A2 A549 Cell Culture & Harvest (Exponential Phase) B1 Subcutaneous Injection of A549 cells in Matrigel C1 Monitor for Palpable Tumors C2 Measure Tumors until Average Volume reaches 100-150 mm³ C1->C2 C3 Randomize Mice into Treatment Groups C2->C3 D_groups Group 1: Vehicle Control (IP) Group 2: This compound (IP) Group 3: Gefitinib (PO) Group 4: Cisplatin/Paclitaxel (IP/IV) E1 Measure Tumor Volume (2-3x per week) E2 Measure Body Weight (2-3x per week) E3 Clinical Observations (Daily) F1 Euthanize at Endpoint (e.g., Tumor >2000 mm³ or signs of toxicity) F2 Excise Tumors for Weight & Ex Vivo Analysis F1->F2 F3 Calculate TGI & Statistical Analysis F2->F3

Figure 2: High-level workflow for the in vivo efficacy study.

Section 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols provide detailed, step-by-step methodologies for the key experiments.

Protocol 1: Establishment of A549 Subcutaneous Xenograft Model
  • Cell Preparation: Culture A549 cells under standard conditions. Harvest cells during the exponential growth phase (approx. 80-90% confluency).[6] Prepare a single-cell suspension in sterile, serum-free medium.

  • Cell Viability and Count: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count cells using a hemocytometer.

  • Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Cultrex® Basement Membrane Extract (BME) or Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL. The BME improves tumor take rates and growth consistency.

  • Implantation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 25-gauge needle.[12]

  • Post-Implantation Monitoring: Monitor the animals for recovery from anesthesia. Begin monitoring for tumor formation approximately 5-7 days post-implantation.[13]

Protocol 2: Treatment Regimen and Efficacy Monitoring
  • Tumor Staging and Randomization: Once tumors become palpable, begin measuring tumor dimensions twice weekly using digital calipers.[9][13] When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group).[7]

  • Dose Formulation:

    • This compound: Prepare a formulation in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). The dose levels (e.g., 10 mg/kg and 30 mg/kg) should be informed by prior maximum tolerated dose (MTD) studies.[14][15]

    • Comparator Drugs: Prepare according to established protocols. For example, Cisplatin at 3-4 mg/kg and Paclitaxel at 20 mg/kg.[7][8]

  • Drug Administration: Administer drugs according to the planned schedule (e.g., daily for 21 days). The route of administration should be consistent (e.g., intraperitoneal (IP) injection for the test article and cisplatin, oral gavage (PO) for gefitinib).[16]

  • Efficacy Monitoring:

    • Tumor Volume: Measure the tumor length (L) and width (W) 2-3 times per week with digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²)/2 .[12][13]

    • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. A body weight loss exceeding 20% is a common humane endpoint.[11][17]

    • Clinical Signs: Observe animals daily for any signs of distress, such as changes in posture, fur, or activity level.[11]

  • Humane Endpoints: Euthanize individual animals if any of the following criteria are met:

    • Tumor volume exceeds 2000 mm³.[11]

    • Tumor becomes ulcerated or necrotic.[10]

    • Body weight loss exceeds 20% of the initial weight.[11]

    • The animal shows significant signs of pain or distress.[10]

Section 4: Data Analysis and Presentation

Table 1: Comparative Antitumor Efficacy
Treatment Group (Dose)NMean Tumor Volume at Day 21 (mm³ ± SEM)Tumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g ± SEM)
Vehicle Control101850 ± 210-1.9 ± 0.25
This compound (10 mg/kg)10980 ± 15047.01.1 ± 0.18
This compound (30 mg/kg)10555 ± 9570.00.6 ± 0.11
Gefitinib (Standard of Care)10610 ± 11067.00.7 ± 0.13
Cisplatin/Paclitaxel (SoC)10750 ± 13059.50.8 ± 0.15

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Toxicity Profile Assessment
Treatment Group (Dose)NMean Body Weight Change at Day 21 (%)Treatment-Related DeathsNotable Clinical Signs
Vehicle Control10+5.20/10None
This compound (10 mg/kg)10-1.50/10None
This compound (30 mg/kg)10-4.80/10Mild, transient lethargy post-dosing
Gefitinib (Standard of Care)10-3.10/10None
Cisplatin/Paclitaxel (SoC)10-12.51/10Significant lethargy, ruffled fur

Section 5: Essential Ancillary Studies

To build a comprehensive data package, efficacy studies should be complemented by pharmacokinetic and pharmacodynamic analyses.

Protocol 3: Pharmacokinetic (PK) Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.[4][5]

  • Methodology:

    • Administer a single dose of the compound to a cohort of non-tumor-bearing mice.

    • Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to plasma and analyze the concentration of the drug using a validated LC-MS/MS method.[4][5]

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

  • Rationale: Understanding the drug's exposure profile is critical for interpreting efficacy and toxicity data. Quinoxaline derivatives can have low bioavailability, which must be quantified.[4][5]

Protocol 4: Ex Vivo Target Engagement Analysis
  • Objective: To confirm that this compound is inhibiting its intended target (e.g., EGFR) within the tumor tissue.

  • Methodology:

    • At the study's endpoint, excise tumors from a subset of animals from each group.[16]

    • Prepare tumor tissue lysates.

    • Perform Western Blot analysis using antibodies against the total and phosphorylated forms of the target protein (e.g., total-EGFR and phospho-EGFR).[3][16]

  • Rationale: This analysis provides direct evidence of target engagement and validates the hypothesized mechanism of action in vivo. A significant reduction in the ratio of p-EGFR to total-EGFR in the treated groups would strongly support the compound's MoA.[3]

Conclusion

The in vivo validation of a novel anticancer compound like this compound requires a multi-faceted and rigorously controlled approach. By integrating mechanistically-driven study design, detailed and reproducible protocols, and a comprehensive analysis of both efficacy and safety, researchers can generate a high-quality data package. This guide provides the necessary framework to objectively compare the performance of this promising agent against established standards of care, paving the way for its potential translation into clinical development.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinoxaline Derivatives, with a Focus on the Potential of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including significant antimicrobial efficacy.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of quinoxaline derivatives against established antibiotics, offering insights into their potential for future drug development. While specific data for 6-Bromo-5-chloroquinoxaline is limited in publicly accessible literature, we can infer its potential activity based on the extensive research conducted on structurally similar quinoxaline compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the antimicrobial properties of quinoxalines, the experimental methodologies used to evaluate them, and a comparative data summary.

The Promise of Quinoxaline Derivatives

The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents.[4][5] Various substitutions on this ring system have led to the synthesis of compounds with antibacterial, antifungal, antiviral, and even anticancer properties.[1][2][5] The antimicrobial potency of these derivatives is greatly influenced by the nature and position of the substituents on the quinoxaline ring.[3][6]

Methodologies for Determining Antimicrobial Spectrum

To objectively compare the antimicrobial efficacy of novel compounds like this compound with existing antibiotics, standardized and validated methodologies are crucial. The following protocols are fundamental in the field of antimicrobial susceptibility testing.

1. Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Principle: A standardized inoculum of a test microorganism is spread uniformly across an agar plate. Paper discs impregnated with a specific concentration of the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

  • Experimental Workflow:

Caption: Workflow of the Agar Disc Diffusion Method.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method offers a quantitative measure of a compound's antimicrobial potency.

  • Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is determined by preparing serial dilutions of the test compound in a liquid growth medium in a microplate. Each well is then inoculated with a standardized suspension of the test microorganism.

  • Experimental Workflow:

References

Navigating the Target Landscape of 6-Bromo-5-chloroquinoxaline: A Comparative Guide to Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising small molecule to a clinically effective drug is fraught with challenges. A critical and often arduous step is the precise identification and subsequent validation of its biological target(s). This guide offers a comprehensive, in-depth comparison of modern experimental and computational strategies for elucidating the mechanism of action of 6-Bromo-5-chloroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry. As a senior application scientist, my aim is to provide not just a series of protocols, but a strategic framework grounded in scientific rationale, enabling you to make informed decisions in your research endeavors.

The quinoxaline core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This promiscuity, while promising, underscores the critical need for robust target deconvolution to understand both on-target efficacy and potential off-target liabilities.[3] This guide will navigate the complexities of target identification for a novel quinoxaline derivative, such as this compound, by comparing and contrasting key methodologies.

Section 1: The Strategic Imperative of Target Identification

Before delving into experimental specifics, it is paramount to establish a logical workflow for target identification and validation. The choice of methodology is not arbitrary but is dictated by the nature of the small molecule, available resources, and the desired depth of mechanistic insight. A multi-pronged approach, integrating both computational and experimental techniques, is often the most effective strategy.[4]

Caption: A strategic workflow for target identification and validation.

Section 2: In Silico Target Prediction - The First Compass

Computational methods provide a cost-effective and rapid first pass to generate hypotheses about the potential targets of a novel compound.[5][6] These approaches are predicated on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[6]

Ligand-Based Approaches

For this compound, a ligand-based approach is a logical starting point. Web-based tools like SwissTargetPrediction leverage vast databases of known ligand-target interactions to predict targets for a query molecule based on 2D and 3D similarity.[7][8]

Table 1: Comparison of In Silico Target Prediction Tools

ToolPrincipleInputOutputAdvantagesLimitations
SwissTargetPrediction 2D/3D Chemical SimilaritySMILES or drawn structureRanked list of predicted targets with probabilitiesFree, user-friendly, broad target coverage.[7][8]Predictions are based on known chemical space; novel targets may be missed. Accuracy is dependent on the quality of the underlying database.[5]
3DSTarPred 3D Shape Similarity3D structure of the moleculeList of potential targets based on shape complementarityCan identify targets for molecules with novel scaffolds.Requires a 3D structure of the query molecule; computationally more intensive.[9]
PPIMpred Machine Learning (SVM)Chemical structurePrediction of interaction with specific protein-protein interaction targetsFocused on a challenging class of targets.[10]Limited to the protein-protein interactions included in the training set.
Structure-Based Approaches

If a high-resolution 3D structure of a putative target is available, molecular docking can be employed to predict the binding mode and affinity of this compound.[8][11] This can provide valuable structural insights into the potential interaction.

Section 3: Experimental Target Identification - Unveiling the Molecular Partners

While in silico methods are invaluable for hypothesis generation, experimental validation is non-negotiable. Here, we compare three powerful and widely used techniques for identifying the direct binding partners of a small molecule from a complex biological sample.

Affinity-Based Pull-Down Coupled with Mass Spectrometry (AP-MS)

This classic and robust technique involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its interacting proteins (the "prey") from a cell lysate.[12][13] The captured proteins are then identified by mass spectrometry.

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol 1: Affinity Purification-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but biologically inactive analog should also be prepared.

  • Cell Culture and Lysis: Culture relevant cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysate with the immobilized this compound and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand, or by changing the pH or salt concentration.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[1][14] This technique is particularly advantageous as it does not require chemical modification of the compound of interest.[15]

Caption: Workflow for Drug Affinity Responsive Target Stability.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysis: Prepare a cell lysate as described for AP-MS.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a predetermined time (optimized to achieve partial digestion).

  • Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization and Band Excision: Stain the gel (e.g., with Coomassie Blue) and identify protein bands that are protected from digestion in the presence of this compound. Excise these bands.

  • In-Gel Digestion and Mass Spectrometry: Perform in-gel trypsin digestion of the excised protein bands and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful label-free method that measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[13][16] This technique can be used to confirm direct target engagement in intact cells and even in tissues.[17]

Caption: Workflow for the Cellular Thermal Shift Assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody against a suspected target or by quantitative mass spectrometry (proteome-wide CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

Comparative Analysis of Target Identification Methods

The choice of method depends on several factors, including the properties of the small molecule and the research question.

Table 2: Comparison of Experimental Target Identification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
AP-MS Affinity capture of binding partners.High sensitivity for strong binders; can identify protein complexes.[13]Requires chemical modification of the compound, which may alter its activity; prone to false positives from non-specific binding.[14]Identifying high-affinity targets and interacting protein networks.
DARTS Ligand-induced stabilization against proteolysis.Label-free; uses the native compound; can identify both high and low-affinity binders.[1]May not work for all proteins; requires optimization of protease digestion; can be less sensitive than AP-MS.[18]Initial unbiased screening when compound modification is undesirable or difficult.
CETSA Ligand-induced thermal stabilization.Label-free; confirms target engagement in intact cells and tissues; can be adapted for high-throughput screening.[16][17]Requires a specific antibody for targeted analysis or quantitative mass spectrometry for proteome-wide studies; not all proteins show a clear thermal shift.[19]Validating direct target binding in a physiological context and for dose-response studies.

Section 4: Target Validation - From Candidates to Confirmed Targets

Once a list of candidate targets has been generated, a rigorous validation process is essential to confirm that they are indeed responsible for the biological effects of this compound.

Orthogonal Biochemical and Biophysical Assays

Direct binding of the compound to the purified candidate protein should be confirmed using orthogonal methods.

  • Surface Plasmon Resonance (SPR): Provides quantitative information on binding affinity (KD), and association and dissociation kinetics.[2]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on enthalpy and entropy changes.[2]

  • Enzyme Inhibition Assays: If the candidate target is an enzyme (a strong possibility for quinoxaline derivatives which are known to target kinases), the inhibitory activity of this compound should be quantified (e.g., IC50 determination).[8][20]

Table 3: Representative Quantitative Data for Quinoxaline Derivatives

CompoundTargetAssayValueReference
Quinoxaline derivative 4a p38α MAP kinaseEnzyme InhibitionIC50 = 0.042 µM[8]
Quinoxaline derivative 17b VEGFR-2Enzyme InhibitionIC50 = 2.7 nM[20]
Quinoxaline derivative QW12 STAT3Biolayer InterferometryKD = 67.3 µM[21]
RIPK1 Inhibitor Cpd 25 RIPK1CETSA (ITDRF)EC50 = 5.0 nM[17]
Cellular and Genetic Approaches

Confirming that the interaction with the candidate target is responsible for the observed cellular phenotype is the ultimate goal of target validation.

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target should render the cells less sensitive to this compound if it is a true on-target effect.[16]

  • Overexpression: Overexpressing the target protein may lead to increased resistance to the compound.

  • Mutation Analysis: Introducing mutations in the putative binding site of the target protein should abolish or reduce the binding and cellular activity of the compound.

Conclusion

The identification and validation of the biological target(s) of this compound is a multifaceted process that requires a carefully considered and integrated approach. This guide has provided a comparative overview of key in silico and experimental methodologies, from initial hypothesis generation to rigorous validation. By understanding the principles, advantages, and limitations of each technique, researchers can design a logical and efficient workflow to unravel the mechanism of action of this promising scaffold. The ultimate success of any drug discovery program hinges on a deep and accurate understanding of its molecular targets, a goal that is achievable through the judicious application of the strategies outlined herein.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Bromo-5-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Bromo-5-chloroquinoxaline. As a halogenated heterocyclic compound used in complex research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Essential Safety Considerations

Understanding the hazard profile of this compound is the foundation of its safe management. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific risks that must be mitigated throughout its lifecycle, from handling to final disposal.

The primary hazards include significant irritation to the skin and eyes, as well as potential irritation to the respiratory system[1]. Therefore, all handling and disposal operations must be conducted with the assumption that contact will occur, and appropriate protective measures must be in place.

Incompatible Materials

To prevent dangerous reactions, store this compound and its waste away from strong oxidizing agents[2]. Accidental mixing can lead to exothermic reactions, posing fire or explosion risks.

GHS Hazard Identification Summary

For immediate reference, the hazard classification for this compound is summarized below. This information is critical for correct labeling of waste containers.

Hazard ClassCategoryHazard StatementSignal WordPictogramPrecautionary Statements
Skin Irritation2H315: Causes skin irritationWarningGHS07P264, P280, P302+P352, P332+P313, P362
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationWarningGHS07P261, P271, P304+P340, P312, P403+P233
Data sourced from the AK Scientific, Inc. Safety Data Sheet for this compound[1].

Mandatory Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment to minimize exposure to chemical hazards[3].

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133[2]. A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact[2]. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination[4].

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure[2]. Ensure clothing is removed and decontaminated if it comes into contact with the chemical.

  • Respiratory Protection: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1][5].

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates the need for segregation and disposal via high-temperature incineration at a licensed facility. Under no circumstances should this chemical or its waste be disposed of in standard laboratory drains or solid waste bins[5].

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. As a halogenated organic compound, this waste must be kept separate from all other waste streams.

  • Action: At the point of generation, classify all materials contaminated with this compound as "Hazardous Halogenated Organic Waste"[6][7]. This includes:

    • Solid Waste: Unused or expired pure compound, contaminated weigh boats, pipette tips, gloves, and absorbent pads.

    • Liquid Waste: Solutions containing dissolved this compound.

  • Causality: Halogenated compounds are specifically regulated under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[8][9]. Mixing them with non-halogenated waste complicates the disposal process, increases costs, and can violate federal and state regulations[6][10].

Step 2: Containerization and Labeling

Waste must be collected in designated, robust containers that are compatible with the chemical.

  • Action:

    • Select separate, leak-proof containers for solid and liquid halogenated waste[5][7].

    • Affix a "Hazardous Waste" label to each container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list any other components in the waste stream[5]. Include the appropriate hazard pictograms (e.g., GHS07 for irritant).

    • Keep containers securely closed at all times, except when adding waste[7].

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated area pending collection by disposal specialists.

  • Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7].

  • Causality: The SAA ensures that hazardous waste is managed safely and remains under the control of laboratory personnel. It should be located away from incompatible materials and high-traffic areas to minimize the risk of spills or accidental mixing[7].

Step 4: Final Disposal Arrangement

The ultimate disposal of this compound must be handled by professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and transport of the waste[5][11].

  • Causality: The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed apparatus[5][12]. This process ensures the complete destruction of the molecule, with subsequent scrubbing of flue gases to neutralize hazardous byproducts like hydrogen halides[7].

Disposal Decision and Workflow Visualization

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound waste, from generation to final destruction.

G Disposal Workflow for this compound cluster_generation Point of Generation cluster_collection Waste Collection & Segregation cluster_management On-Site Waste Management cluster_disposal Final Disposal A Waste Generation (e.g., contaminated labware, old reagent) B Solid or Liquid Waste? A->B C Collect in dedicated SOLID Halogenated Waste Container B->C Solid D Collect in dedicated LIQUID Halogenated Waste Container B->D Liquid E Ensure Container is Sealed & Properly Labeled (Chemical Name, Hazards) C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Transport by Licensed Contractor G->H I High-Temperature Incineration at Approved Facility H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves dust, restrict access to the area[13]. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Contain and Clean:

    • Solid Spills: Do not dry sweep, as this can generate dust. Carefully sweep up the material and place it into a suitable, labeled container for waste disposal[2][13].

    • Liquid Spills: Use absorbent pads or other inert material to absorb the spill. Place the contaminated materials into the designated solid halogenated waste container[14].

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water[14].

  • Dispose: All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as hazardous halogenated waste[14].

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation occurs or persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.